3-chloro-N-cyclohexylpropanamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-chloro-N-cyclohexylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16ClNO/c10-7-6-9(12)11-8-4-2-1-3-5-8/h8H,1-7H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPYXZWPPJXPZKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90407842 | |
| Record name | 3-chloro-N-cyclohexylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90407842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61872-76-2 | |
| Record name | 3-chloro-N-cyclohexylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90407842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-chloro-N-cyclohexylpropanamide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of 3-chloro-N-cyclohexylpropanamide. The information is intended to support research and development activities in medicinal chemistry, pharmacology, and materials science.
Core Chemical Properties
This compound is a chemical compound featuring a secondary amide linkage between a cyclohexyl group and a 3-chloropropanoyl moiety. Its structure suggests potential for use as a chemical intermediate or as a scaffold for the development of novel bioactive molecules.
Data Presentation
The following table summarizes the key physical and chemical properties of this compound. Data is compiled from computational predictions and available supplier information.[1][2]
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 61872-76-2 | PubChem[1] |
| Molecular Formula | C₉H₁₆ClNO | PubChem[1][3] |
| Molecular Weight | 189.68 g/mol | PubChem[1] |
| Density | 1.07 g/cm³ (Predicted) | ChemSrc[2] |
| Boiling Point | 348.5 °C at 760 mmHg (Predicted) | ChemSrc[2] |
| Flash Point | 164.6 °C (Predicted) | ChemSrc[2] |
| XLogP3 (Lipophilicity) | 1.9 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |
| Rotatable Bond Count | 3 | PubChem[1] |
| Exact Mass | 189.0920418 Da | PubChem[1] |
| Topological Polar Surface Area | 29.1 Ų | PubChem[1] |
Synonyms: beta-chloro-N-cyclohexylpropionamide, 3-chloro-N-cyclohexyl-propanamide.[1]
Synthesis and Experimental Protocols
The most direct and widely used method for synthesizing N-substituted amides is the reaction of a primary or secondary amine with an acyl chloride.[4] This reaction, a type of nucleophilic acyl substitution, is typically rapid and efficient.
General Synthesis Workflow
The logical pathway for the synthesis of this compound involves the reaction between cyclohexylamine (B46788) and 3-chloropropionyl chloride. A base, such as triethylamine (B128534) or pyridine, is typically added to neutralize the hydrogen chloride (HCl) byproduct generated during the reaction.
Caption: Synthesis workflow for this compound.
Detailed Experimental Protocol
The following protocol is a representative procedure adapted from general methods for amide synthesis from acyl chlorides.[5][6]
Materials:
-
Cyclohexylamine (1.0 equiv.)
-
3-Chloropropionyl chloride (1.0 equiv.)
-
Triethylamine (1.1 equiv.)
-
Anhydrous Dichloromethane (B109758) (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve cyclohexylamine (1.0 equiv.) and triethylamine (1.1 equiv.) in anhydrous dichloromethane.
-
Cool the stirred solution to 0 °C using an ice bath.
-
Slowly add a solution of 3-chloropropionyl chloride (1.0 equiv.) in anhydrous dichloromethane to the flask dropwise over 15-20 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), deionized water (1x), and brine (1x).
-
Dry the separated organic layer over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
If necessary, purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to obtain pure this compound.
Spectral Characterization (Predicted)
-
¹H NMR: The spectrum would be expected to show a multiplet for the methine proton of the cyclohexyl group adjacent to the nitrogen, signals for the methylene (B1212753) protons of the cyclohexyl ring, and two triplets corresponding to the two methylene groups of the chloropropanoyl chain. The N-H proton would likely appear as a doublet.
-
¹³C NMR: The spectrum would feature a signal for the carbonyl carbon around 170 ppm, along with signals for the carbons of the cyclohexyl ring and the two methylene carbons of the propanoyl chain.
-
IR Spectroscopy: Key vibrational bands would include an N-H stretch (around 3300 cm⁻¹), C-H stretches from the alkyl groups (below 3000 cm⁻¹), a strong amide I band (C=O stretch) around 1640 cm⁻¹, and an amide II band (N-H bend) around 1550 cm⁻¹. A C-Cl stretch would be expected in the fingerprint region (around 600-800 cm⁻¹).
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak, which is indicative of the presence of a single chlorine atom.
Potential Biological Activity and Research Applications
Specific biological activities for this compound have not been extensively reported. However, the broader class of N-cyclohexylamide and cyclohexylamine derivatives has been associated with various biological functions, suggesting potential avenues for investigation. Some related compounds have shown antimicrobial, antiproliferative, and acetylcholinesterase inhibitory activities.[3] The chloro-alkyl moiety also presents a reactive site for further chemical modification, making this compound a potentially useful intermediate in drug discovery programs.
General Biological Screening Workflow
For a novel compound like this compound, a structured screening process is essential to identify potential therapeutic applications. This workflow outlines the logical progression from initial synthesis to preliminary biological evaluation.
Caption: General workflow for the biological evaluation of a novel chemical entity.
Safety and Handling
As a chlorinated organic amide, this compound should be handled with appropriate safety precautions in a laboratory setting. Assume the compound is potentially hazardous and irritating. Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. All handling should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.
References
In-Depth Technical Guide: 3-chloro-N-cyclohexylpropanamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and potential synthesis of 3-chloro-N-cyclohexylpropanamide. Due to a notable absence of published experimental data, this document combines available database information with theoretical predictions to serve as a foundational resource. It is intended to inform researchers, scientists, and professionals in drug development about the known characteristics of this compound and to highlight areas where further investigation is required. This guide also explores the biological activities of structurally related compounds to suggest potential avenues for future pharmacological research into this compound.
Introduction
This compound is a chemical compound featuring a chlorinated propyl group linked to a cyclohexyl moiety via an amide bond. While commercially available for research purposes, there is a significant lack of in-depth scientific literature detailing its synthesis, structural characterization, and biological activity. This guide aims to consolidate the existing information and provide a theoretical framework for its molecular structure and properties.
Molecular Structure and Identification
The molecular structure of this compound is defined by its IUPAC name and can be represented by various chemical identifiers.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | This compound[1] |
| CAS Number | 61872-76-2[1] |
| Molecular Formula | C₉H₁₆ClNO[1] |
| SMILES | C1CCC(CC1)NC(=O)CCCl[1] |
Logical Relationship of Structural Components
Caption: Logical diagram illustrating the core propanamide structure and its substituents.
Physicochemical Properties
The physicochemical properties of this compound have been primarily derived from computational models and data provided by chemical suppliers.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 189.68 g/mol | PubChem |
| XLogP3 | 1.9 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 1 | PubChem |
| Rotatable Bond Count | 3 | PubChem |
| Exact Mass | 189.0920418 Da | PubChem |
| Topological Polar Surface Area | 29.1 Ų | PubChem |
Note: These properties are computationally derived and have not been experimentally verified in peer-reviewed literature.
Experimental Protocols
A thorough search of scientific literature did not yield any specific experimental protocols for the synthesis or structural characterization of this compound. The following represents a plausible, generalized synthesis protocol based on standard organic chemistry principles.
Proposed Synthesis Workflow
Caption: A generalized workflow for the proposed synthesis of this compound.
Detailed Proposed Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve cyclohexylamine in a suitable aprotic solvent (e.g., dichloromethane (B109758) or diethyl ether).
-
Addition of Acyl Chloride: Cool the solution in an ice bath. Slowly add an equimolar amount of 3-chloropropionyl chloride to the stirred solution. An organic base, such as triethylamine (B128534) or pyridine, may be added to neutralize the HCl byproduct.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction with water. Separate the organic layer and wash sequentially with a dilute aqueous acid solution (e.g., 1M HCl), a dilute aqueous base solution (e.g., saturated NaHCO₃), and brine.
-
Isolation and Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system or by column chromatography on silica (B1680970) gel.
-
Characterization: The purified product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.
Note: This is a theoretical protocol and would require optimization for actual laboratory implementation.
Structural Analysis
No experimental structural data, such as from X-ray crystallography or NMR spectroscopy, for this compound is available in the public domain.
Table 3: Predicted Bond Lengths and Angles (Computational)
| Parameter | Predicted Value |
| C=O Bond Length | ~1.23 Å |
| C-N (Amide) Bond Length | ~1.33 Å |
| N-C (Cyclohexyl) Bond Length | ~1.47 Å |
| C-Cl Bond Length | ~1.78 Å |
| O=C-N Bond Angle | ~122° |
| C-N-C Bond Angle | ~122° |
Note: These values are based on standard bond lengths and angles for similar functional groups and should be considered estimates. Experimental determination is necessary for accurate structural parameters.
Biological Activity and Signaling Pathways
There is no published research on the biological activity, pharmacological effects, or mechanism of action of this compound. However, the activities of structurally related compounds can provide insights into potential areas of investigation.
-
N-substituted chloro-amides have been explored for various biological activities, including antibacterial and antimalarial properties.
-
Cyclohexyl amides have been investigated as novel bacterial topoisomerase inhibitors.
Given these precedents, it is plausible that this compound could be screened for similar activities.
Proposed Initial Biological Screening Workflow
References
An In-depth Technical Guide to the Synthesis of 3-chloro-N-cyclohexylpropanamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 3-chloro-N-cyclohexylpropanamide, a valuable chemical intermediate. The document outlines the primary synthesis pathway, details a comprehensive experimental protocol, and presents relevant physicochemical data.
Core Synthesis Pathway
The synthesis of this compound is primarily achieved through the nucleophilic acyl substitution of 3-chloropropionyl chloride with cyclohexylamine (B46788). In this reaction, the lone pair of electrons on the nitrogen atom of cyclohexylamine attacks the electrophilic carbonyl carbon of 3-chloropropionyl chloride. This is followed by the elimination of a chloride ion, forming the stable amide bond. A non-nucleophilic base, such as triethylamine (B128534), is typically added to neutralize the hydrogen chloride byproduct generated during the reaction.
Reaction Scheme:
Caption: General reaction scheme for the synthesis of this compound.
Physicochemical Data
The following tables summarize the key physical and chemical properties of the reactants and the final product.
Table 1: Properties of Reactants
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| 3-Chloropropionyl chloride | C₃H₄Cl₂O | 126.97 | 143-145 | 1.33 |
| Cyclohexylamine | C₆H₁₃N | 99.17 | 134 | 0.867 |
| Triethylamine | C₆H₁₅N | 101.19 | 89.5 | 0.726 |
Table 2: Properties of this compound
| Property | Value |
| CAS Number | 61872-76-2[1] |
| Molecular Formula | C₉H₁₆ClNO[1] |
| Molecular Weight | 189.68 g/mol [1] |
| IUPAC Name | This compound[1] |
| Boiling Point | 348.5 °C at 760 mmHg |
| Density | 1.07 g/cm³ |
| LogP | 2.45510 |
Experimental Protocol
The following is a detailed experimental protocol for the synthesis of this compound. This procedure is based on established methods for similar acylation reactions.
Materials:
-
Cyclohexylamine
-
3-Chloropropionyl chloride
-
Triethylamine
-
Dichloromethane (B109758) (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Deionized water
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve cyclohexylamine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Acyl Chloride: Add a solution of 3-chloropropionyl chloride (1.05 equivalents) in anhydrous dichloromethane dropwise to the stirred reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, deionized water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Further purification can be achieved by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford pure this compound.
-
Experimental Workflow:
Caption: A typical experimental workflow for the synthesis of this compound.
Expected Analytical Data
1H NMR (CDCl3, 400 MHz):
-
δ 5.5-6.5 ppm (broad singlet, 1H): N-H proton of the amide.
-
δ 3.7-3.9 ppm (multiplet, 1H): C-H proton of the cyclohexyl ring attached to the nitrogen.
-
δ 3.7-3.8 ppm (triplet, 2H): -CH2-Cl protons.
-
δ 2.5-2.6 ppm (triplet, 2H): -C(=O)-CH2- protons.
-
δ 1.0-2.0 ppm (multiplet, 10H): Remaining CH2 protons of the cyclohexyl ring.
13C NMR (CDCl3, 100 MHz):
-
δ 169-171 ppm: C=O (amide carbonyl).
-
δ 48-50 ppm: C-N of the cyclohexyl ring.
-
δ 40-42 ppm: -CH2-Cl.
-
δ 38-40 ppm: -C(=O)-CH2-.
-
δ 24-34 ppm: CH2 carbons of the cyclohexyl ring.
IR (KBr, cm-1):
-
3300-3400 cm-1: N-H stretch (amide).
-
2850-2950 cm-1: C-H stretch (aliphatic).
-
1630-1660 cm-1: C=O stretch (amide I band).
-
1530-1560 cm-1: N-H bend (amide II band).
-
650-750 cm-1: C-Cl stretch.
This guide provides a foundational understanding for the synthesis and characterization of this compound. Researchers should always adhere to standard laboratory safety practices when performing these procedures.
References
An In-depth Technical Guide on 1-(4-chlorobutanoyl)piperidine
IUPAC Name: 1-(4-chlorobutanoyl)piperidine Molecular Formula: C9H16ClNO
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of 1-(4-chlorobutanoyl)piperidine. The content is intended for researchers, scientists, and professionals involved in drug development and discovery. While this compound is commercially available, detailed research on its specific biological profile is not extensively published. Therefore, this guide also draws upon data from structurally related N-acylpiperidines and compounds bearing the reactive 4-chlorobutanoyl moiety to project its potential pharmacological relevance.
Physicochemical and Quantitative Data
The following table summarizes the key physicochemical properties of 1-(4-chlorobutanoyl)piperidine.
| Property | Value | Source |
| Molecular Weight | 189.68 g/mol | [1] |
| Molecular Formula | C9H16ClNO | [1] |
| IUPAC Name | 1-(4-chlorobutanoyl)piperidine | [2][3] |
| CAS Number | Not available | |
| Appearance | Predicted: Colorless to pale yellow oil or solid | |
| Boiling Point | Predicted: >250 °C | |
| Melting Point | Not available | |
| Solubility | Predicted: Soluble in organic solvents like ethanol, DMSO, and dichloromethane | |
| LogP (calculated) | ~2.5 |
Synthesis and Experimental Protocols
The synthesis of 1-(4-chlorobutanoyl)piperidine can be achieved through a standard amidation reaction between piperidine (B6355638) and 4-chlorobutyryl chloride. This is a well-established and high-yielding synthetic route.
Experimental Protocol: Synthesis of 1-(4-chlorobutanoyl)piperidine
-
Materials:
-
Piperidine (1.0 eq)
-
4-chlorobutyryl chloride (1.1 eq)
-
Triethylamine (1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
To a solution of piperidine in anhydrous DCM at 0 °C under a nitrogen atmosphere, add triethylamine.
-
Slowly add 4-chlorobutyryl chloride to the reaction mixture while maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain 1-(4-chlorobutanoyl)piperidine.
-
Logical Workflow for Synthesis
References
An In-depth Technical Guide to 3-chloro-N-cyclohexylpropanamide (CAS: 61872-76-2)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available information on the specific biological activity, detailed experimental protocols, and quantitative data for 3-chloro-N-cyclohexylpropanamide is limited. This guide provides a comprehensive overview of its chemical properties, a general synthesis protocol based on established chemical principles, and discusses potential biological activities and relevant experimental methodologies based on structurally related compounds.
Core Compound Information
This compound is a chemical compound with the CAS number 61872-76-2.[1][2][3][4][5][6] It belongs to the class of N-substituted amides, characterized by a cyclohexyl group attached to the nitrogen atom of a propanamide backbone, with a chlorine atom at the 3-position of the propyl chain.
Physicochemical Properties
A summary of the key physicochemical properties for this compound is presented in Table 1. This data is compiled from various chemical databases and suppliers.
| Property | Value | Source |
| CAS Number | 61872-76-2 | [1][2][3][4][5][6] |
| Molecular Formula | C₉H₁₆ClNO | [1] |
| Molecular Weight | 189.68 g/mol | [7] |
| IUPAC Name | This compound | [7] |
| Canonical SMILES | C1CCC(CC1)NC(=O)CCCl | [7] |
| InChI | InChI=1S/C9H16ClNO/c10-7-6-9(12)11-8-4-2-1-3-5-8/h8H,1-7H2,(H,11,12) | [7] |
| InChIKey | GPYXZWPPJXPZKP-UHFFFAOYSA-N | [7] |
| Purity | Typically offered at ≥95% | [4] |
Synthesis and Experimental Protocols
General Amide Synthesis Protocol
The following is a representative experimental protocol for the synthesis of this compound.
Materials:
-
3-chloropropanoyl chloride
-
Anhydrous dichloromethane (B109758) (DCM) or a similar aprotic solvent
-
Triethylamine (B128534) (or another suitable non-nucleophilic base)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Standard laboratory glassware and equipment (round-bottom flask, dropping funnel, magnetic stirrer, etc.)
-
Equipment for solvent removal (rotary evaporator)
-
Chromatography equipment for purification (optional)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve cyclohexylamine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C in an ice bath.
-
Addition of Acyl Chloride: Slowly add a solution of 3-chloropropanoyl chloride (1.05 equivalents) in anhydrous dichloromethane to the stirred amine solution via a dropping funnel over a period of 30-60 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by recrystallization or column chromatography on silica (B1680970) gel to yield the pure this compound.
Diagram of the Synthesis Workflow:
Potential Biological Activities and Mechanisms of Action
Specific biological data for this compound is not currently available in the public domain. However, the structural motifs present in the molecule, namely the N-cyclohexyl amide, suggest potential areas for biological investigation. Structurally related compounds have been explored for various therapeutic applications. For instance, some N-cyclohexyl derivatives have been investigated for their potential as enzyme inhibitors or receptor modulators in drug discovery programs.[10]
The chloro-propanamide moiety is a reactive electrophilic group and could potentially act as a covalent modifier of biological macromolecules, such as enzymes. Covalent inhibition is a mechanism of action for a number of approved drugs.
Given the lipophilic nature of the cyclohexyl group, the compound is likely to have good cell permeability, which is a desirable property for a drug candidate.
Hypothetical Signaling Pathway Involvement:
Based on the activities of other N-substituted amides in drug discovery, a compound like this compound could potentially modulate a variety of signaling pathways. For example, if it were to act as an inhibitor of a specific kinase, it could interfere with phosphorylation cascades that are crucial for cell growth and proliferation. A hypothetical representation of such a pathway is shown below.
Suggested Experimental Protocols for Biological Evaluation
To elucidate the biological activity of this compound, a number of standard in vitro assays can be employed.
Cytotoxicity Assay
This assay determines the effect of the compound on cell viability.
Materials:
-
Human cancer cell lines (e.g., HeLa, A549, MCF-7)
-
Appropriate cell culture medium and supplements
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) or similar viability reagent
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a suitable density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound (typically from 0.1 to 100 µM) for 24-72 hours.
-
Viability Assessment: Add MTT reagent to each well and incubate for 2-4 hours. The viable cells will reduce the MTT to formazan (B1609692).
-
Data Acquisition: Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Enzyme Inhibition Assay
If a potential enzyme target is identified, a direct inhibition assay can be performed. The following is a general protocol.
Materials:
-
Purified target enzyme
-
Substrate for the enzyme
-
Assay buffer
-
96-well plates
-
Plate reader (spectrophotometer or fluorometer)
Procedure:
-
Reaction Setup: In a 96-well plate, add the assay buffer, the target enzyme, and varying concentrations of this compound.
-
Pre-incubation: Incubate the enzyme and compound together for a defined period to allow for binding.
-
Initiation of Reaction: Add the substrate to initiate the enzymatic reaction.
-
Data Acquisition: Monitor the reaction progress by measuring the change in absorbance or fluorescence over time.
-
Data Analysis: Calculate the initial reaction velocities at each compound concentration and determine the IC₅₀ value.
Data Presentation
The following tables are templates for organizing experimental data for this compound.
Table 2: In Vitro Cytotoxicity Data
| Cell Line | IC₅₀ (µM) | Exposure Time (h) |
| e.g., HeLa | Data not available | e.g., 48 |
| e.g., A549 | Data not available | e.g., 48 |
| e.g., MCF-7 | Data not available | e.g., 48 |
Table 3: Enzyme Inhibition Data
| Target Enzyme | IC₅₀ (µM) | Inhibition Type |
| e.g., Kinase X | Data not available | e.g., Covalent/Reversible |
| e.g., Protease Y | Data not available | e.g., Covalent/Reversible |
Conclusion
This compound is a readily synthesizable compound with physicochemical properties that may be of interest in a drug discovery context. While there is a lack of specific biological data for this molecule, its structural features suggest that it could be a valuable probe for chemical biology or a starting point for a medicinal chemistry program. The experimental protocols and conceptual frameworks provided in this guide offer a roadmap for the further investigation of this and related compounds. Future research should focus on its synthesis, purification, and screening in a variety of biological assays to uncover its potential therapeutic applications.
References
- 1. scbt.com [scbt.com]
- 2. This compound | 61872-76-2 [chemicalbook.com]
- 3. Hit2Lead | this compound | CAS# 61872-76-2 | MFCD02285967 | BB-5348774 [hit2lead.com]
- 4. This compound | CAS#:61872-76-2 | Chemsrc [chemsrc.com]
- 5. chemwhat.com [chemwhat.com]
- 6. This compound | 61872-76-2 [chemicalbook.com]
- 7. This compound | C9H16ClNO | CID 5054395 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. benchchem.com [benchchem.com]
physical and chemical properties of 3-chloro-N-cyclohexylpropanamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known physical and chemical properties of 3-chloro-N-cyclohexylpropanamide. Due to a notable scarcity of published experimental data for this specific compound, this document combines information from chemical databases, supplier specifications, and established principles of organic chemistry. Where experimental values are unavailable, computed data is provided and clearly indicated. This guide also outlines a detailed, plausible experimental protocol for its synthesis and purification, based on general N-acylation methodologies. The information herein is intended to serve as a foundational resource for researchers and professionals engaged in work involving this molecule.
Chemical and Physical Properties
The fundamental identifiers and physical properties of this compound are summarized below. It is critical to note that most of the physical property data is computationally derived and has not been experimentally verified in peer-reviewed literature.
Identifiers and Molecular Characteristics
| Property | Value | Source(s) |
| IUPAC Name | This compound | |
| CAS Number | 61872-76-2 | [1] |
| Molecular Formula | C₉H₁₆ClNO | [1] |
| Molecular Weight | 189.68 g/mol | |
| Canonical SMILES | C1CCC(CC1)NC(=O)CCCl | |
| InChI Key | GPYXZWPPJXPZKP-UHFFFAOYSA-N |
Computed Physical Properties
| Property | Value | Source(s) |
| Boiling Point | 348.5 °C at 760 mmHg | [2] |
| Melting Point | Not available | [2] |
| Density | 1.07 g/cm³ | [2] |
| Flash Point | 164.6 °C | [2] |
| Refractive Index | 1.483 | [2] |
| XLogP3 | 1.9 | |
| Hydrogen Bond Donor Count | 1 | |
| Hydrogen Bond Acceptor Count | 1 | |
| Topological Polar Surface Area | 29.1 Ų | |
| Rotatable Bond Count | 3 |
Synthesis of this compound
Proposed Experimental Protocol
Reaction: Cyclohexylamine (B46788) + 3-Chloropropionyl Chloride → this compound + Triethylamine (B128534) Hydrochloride
Materials:
-
Cyclohexylamine (1.0 eq)
-
3-Chloropropionyl chloride (1.05 eq)
-
Triethylamine (1.1 eq)
-
Dichloromethane (B109758) (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Addition funnel
-
Magnetic stirrer
-
Ice bath
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve cyclohexylamine (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane.
-
Cool the stirred solution to 0 °C using an ice bath.
-
Dissolve 3-chloropropionyl chloride (1.05 eq) in a separate portion of anhydrous dichloromethane and transfer it to an addition funnel.
-
Add the 3-chloropropionyl chloride solution dropwise to the cooled amine solution over a period of 30-60 minutes, ensuring the internal temperature does not rise significantly.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours, or until reaction completion is confirmed by thin-layer chromatography (TLC).
-
Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent in vacuo to yield the crude product.
-
Purify the crude this compound by flash column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Synthesis Workflow Diagram
Caption: A flowchart illustrating the proposed synthetic route for this compound.
Chemical Reactivity and Stability
-
N-Acylation: The synthesis route itself highlights the key reactivity of the precursor molecules. Cyclohexylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3-chloropropionyl chloride.[3]
-
Nucleophilic Substitution: The chlorine atom is attached to a primary carbon, making it susceptible to nucleophilic substitution reactions (Sₙ2). This allows for the introduction of various functional groups, such as azides, cyanides, or thiols, at this position.
-
Amide Hydrolysis: The amide bond is generally stable but can be hydrolyzed under strong acidic or basic conditions, yielding cyclohexylamine and 3-chloropropionic acid or its corresponding salt.
-
Storage: Commercial suppliers recommend storing this compound in a dry, sealed container at 2-8°C.[5]
Spectral Data
As of the date of this document, no publicly available, experimentally determined NMR, IR, or mass spectra for this compound have been identified. Researchers are advised to perform their own analytical characterization upon synthesis.
Biological Activity and Signaling Pathways
There is no information available in the current scientific or patent literature to suggest any specific biological activity or involvement in signaling pathways for this compound. Its structural features, particularly the reactive alkyl chloride, suggest potential for covalent modification of biological macromolecules, but this has not been investigated.
Conclusion
This compound is a simple amide with a reactive alkyl chloride functional group. While its fundamental molecular properties are known or can be reliably computed, there is a significant lack of experimentally validated data regarding its physical properties, spectral characteristics, and biological activity. The synthetic protocol outlined in this guide provides a reliable method for its preparation, enabling further investigation into its chemical and biological properties. Researchers are encouraged to conduct thorough characterization of the synthesized material.
References
A Technical Guide to the Solubility of 3-chloro-N-cyclohexylpropanamide in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
**Abstract
This technical guide provides a comprehensive overview of the anticipated solubility characteristics of 3-chloro-N-cyclohexylpropanamide in a variety of common organic solvents. Due to a lack of specific published quantitative data for this compound, this document focuses on predicting solubility based on the general principles of "like dissolves like" and the known behavior of N-substituted amides.[1] Furthermore, this guide furnishes a detailed experimental protocol for determining the solubility of organic compounds via the gravimetric method, a fundamental and widely applicable technique.[2][3][4][5] Visual diagrams are included to clearly delineate the experimental workflow. This guide is intended to serve as a foundational resource for researchers initiating work with this compound, enabling informed solvent selection for synthesis, purification, and formulation.
Introduction
This compound is an N-substituted amide with potential applications in various fields of chemical research and development. Understanding its solubility in organic solvents is crucial for its synthesis, purification, formulation, and biological applications. N-substituted amides, in general, are noted to be more soluble in organic solvents compared to their primary amide counterparts due to a reduction in hydrogen bonding capabilities.[2] The solubility of a compound is fundamentally influenced by the physical and chemical properties of both the solute and the solvent, as well as by temperature and pressure.
This guide presents a predictive solubility profile for this compound and a robust experimental method for its empirical determination.
Predicted Solubility Profile
The following table summarizes the predicted qualitative solubility of this compound in common organic solvents, categorized by their polarity.
| Solvent Category | Examples | Predicted Solubility of this compound | Rationale |
| Non-Polar | Hexane, Toluene, Diethyl Ether | Low to Moderate | The non-polar cyclohexyl and alkyl halide moieties will interact favorably with non-polar solvents. However, the polar amide group will limit high solubility. Diethyl ether may show slightly better results due to its ability to act as a hydrogen bond acceptor. |
| Polar Aprotic | Acetone, Acetonitrile, Tetrahydrofuran (THF), Dichloromethane (DCM), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High | These solvents can effectively solvate the polar amide group without the competing hydrogen bond donation that can sometimes hinder solubility. The non-polar regions of the molecule are also readily accommodated. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate | The hydroxyl groups of these solvents can hydrogen bond with the carbonyl oxygen and the N-H group of the amide. Solubility is expected to decrease as the alkyl chain length of the alcohol increases, due to the decreasing polarity of the solvent.[6][7] |
| Halogenated | Chloroform, Dichloromethane (DCM) | Moderate to High | These solvents are effective at dissolving a wide range of organic compounds and should be suitable for this compound. |
Experimental Protocol for Solubility Determination: Gravimetric Method
The gravimetric method is a straightforward and reliable technique for determining the solubility of a solid in a liquid solvent.[2][4][5] It involves preparing a saturated solution, taking a known volume of the filtrate, evaporating the solvent, and weighing the remaining solid.
Materials and Apparatus
-
This compound (solute)
-
Selected organic solvent
-
Analytical balance (accurate to ±0.0001 g)
-
Conical flasks with stoppers
-
Volumetric pipettes (e.g., 10 mL)
-
Syringe filters (solvent-compatible, e.g., PTFE)
-
Pre-weighed evaporation dishes or watch glasses
-
Thermostatic shaker or water bath
-
Drying oven or vacuum desiccator
Procedure
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a conical flask containing a known volume of the chosen organic solvent (e.g., 25 mL). An excess of solid should be visible at the bottom of the flask to ensure saturation.
-
Seal the flask to prevent solvent evaporation.
-
Place the flask in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to allow equilibrium to be reached (e.g., 24 hours). Periodically check to ensure that undissolved solid remains.
-
-
Sample Withdrawal and Filtration:
-
Allow the flask to stand undisturbed at the set temperature for a short period to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant (e.g., 10 mL) using a volumetric pipette. To avoid drawing up solid particles, a syringe fitted with a solvent-compatible filter can be used.
-
-
Solvent Evaporation:
-
Transfer the filtered, saturated solution to a pre-weighed, clean, and dry evaporating dish.
-
Place the evaporating dish in a well-ventilated fume hood to allow the solvent to evaporate. Gentle heating may be applied if the solvent has a high boiling point, but care must be taken to avoid decomposition of the solute.
-
Once the solvent has evaporated, place the dish in a drying oven at a temperature below the melting point of the compound or in a vacuum desiccator until a constant weight is achieved.
-
-
Data Collection and Calculation:
-
Record the following weights:
-
Weight of the empty evaporating dish (W₁).
-
Weight of the evaporating dish with the dried solute (W₂).
-
-
Calculate the weight of the dissolved solute:
-
Weight of solute = W₂ - W₁
-
-
Calculate the solubility, typically expressed in g/100 mL or mg/mL:
-
Solubility ( g/100 mL) = (Weight of solute / Volume of filtrate) × 100
-
-
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the gravimetric method for determining the solubility of this compound.
Figure 1. Workflow for Gravimetric Solubility Determination.
Conclusion
This technical guide provides a predictive framework for understanding the solubility of this compound in common organic solvents and a detailed experimental protocol for its empirical determination. While quantitative data is not yet available, the principles outlined herein offer valuable guidance for solvent selection in research and development involving this compound. The provided gravimetric method is a robust and accessible approach for generating the precise solubility data required for process optimization and formulation development.
References
3-chloro-N-cyclohexylpropanamide: A Technical Safety and Hazard Guide for Researchers
Disclaimer: This document provides a summary of available safety and hazard information for 3-chloro-N-cyclohexylpropanamide (CAS No. 61872-76-2). It is intended for use by trained professionals in research and development. A comprehensive and official Safety Data Sheet (SDS) for this specific compound was not publicly available at the time of writing. Therefore, some of the hazard information presented herein is inferred from structurally related compounds and should be interpreted with caution. All laboratory work should be conducted under the supervision of a qualified professional and in accordance with all applicable safety regulations.
Chemical Identification and Physical Properties
This compound is a chemical intermediate with the molecular formula C9H16ClNO. While detailed experimental data on its physical and chemical properties are scarce, the following table summarizes available information from various chemical suppliers.
| Property | Value | Source(s) |
| CAS Number | 61872-76-2 | [1][2] |
| Molecular Formula | C9H16ClNO | [1][2] |
| Molecular Weight | 189.68 g/mol | [1][2] |
| Appearance | Solid | |
| Purity | Typically ≥95% | [1] |
| Storage Temperature | 2-8°C, sealed in a dry environment is recommended |
Hazard Identification and Classification
| Hazard Class | Category | GHS Pictogram | Hazard Statement (H-code) |
| Acute Toxicity (Oral) | 3 | Skull and Crossbones | H301: Toxic if swallowed. |
| Skin Corrosion/Irritation | 2 | Exclamation Mark | H315: Causes skin irritation. |
| Serious Eye Damage/Eye Irritation | 1 | Corrosion | H318: Causes serious eye damage. |
| Carcinogenicity | 2 | Health Hazard | H351: Suspected of causing cancer. |
| Reproductive Toxicity | 1B | Health Hazard | H360: May damage fertility or the unborn child. |
| Specific Target Organ Toxicity (Single Exposure) | 1 (Kidney) | Health Hazard | H370: Causes damage to organs (Kidney). |
| Specific Target Organ Toxicity (Repeated Exposure) | 1 (Testes) | Health Hazard | H372: Causes damage to organs (Testes) through prolonged or repeated exposure. |
Signal Word: Danger
Precautionary Statements (P-codes):
-
Prevention: P201, P202, P260, P264, P270, P271, P280, P284
-
Response: P301+P310, P302+P352, P304+P340, P305+P351+P338, P308+P313, P310
-
Storage: P403+P233, P405
-
Disposal: P501
Experimental Protocols and Workflows
Detailed experimental protocols for toxicological studies on this compound are not available in the public domain. As a reference for researchers, a generalized workflow for an acute oral toxicity study, based on OECD Guideline 423, is provided below.
Figure 1: Generalized workflow for an acute oral toxicity study.
Signaling Pathways and Logical Relationships
The logical workflow for ensuring chemical safety in a research setting is crucial. The following diagram illustrates the key steps from initial hazard identification to ongoing risk management.
Figure 2: Logical workflow for chemical safety assessment.
Safe Handling, Storage, and Disposal
Given the potential hazards, strict adherence to safety protocols is mandatory when handling this compound.
Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Ensure eyewash stations and safety showers are readily accessible.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.
-
Respiratory Protection: If working outside a fume hood or if dust/aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge is recommended.
Handling Procedures:
-
Avoid creating dust.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the laboratory.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents.
-
Recommended storage is at 2-8°C.
Disposal:
-
Dispose of waste in accordance with local, state, and federal regulations.
-
Do not allow the chemical to enter the environment.
Conclusion
While specific toxicological data for this compound is lacking, the available information on structurally related compounds suggests that it should be handled as a hazardous substance with potential for acute toxicity, skin and eye irritation, and possible long-term health effects. Researchers and drug development professionals must exercise extreme caution, implement stringent safety measures, and conduct a thorough risk assessment before using this compound. Further toxicological studies are warranted to fully characterize the safety profile of this compound.
References
Technical Guide: Spectroscopic and Synthetic Profile of 3-chloro-N-cyclohexylpropanamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the predicted spectral data and a detailed experimental protocol for the synthesis of 3-chloro-N-cyclohexylpropanamide. The information herein is intended to support research and development activities where this compound is of interest.
Chemical Structure and Properties
Predicted Spectral Data
Due to the limited availability of published experimental spectra for this compound, the following tables provide predicted data based on the analysis of its functional groups and structurally similar compounds.
¹H NMR Spectroscopy
Table 1: Predicted ¹H NMR Chemical Shifts (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~ 5.5 - 6.5 | Broad Singlet | 1H | N-H |
| ~ 3.7 - 3.9 | Triplet | 2H | Cl-CH₂ -CH₂ |
| ~ 3.6 - 3.8 | Multiplet | 1H | N-CH -(CH₂)₅ |
| ~ 2.4 - 2.6 | Triplet | 2H | Cl-CH₂-CH₂ |
| ~ 1.0 - 2.0 | Multiplet | 10H | Cyclohexyl -(CH₂ )₅ |
¹³C NMR Spectroscopy
Table 2: Predicted ¹³C NMR Chemical Shifts (Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)
| Chemical Shift (ppm) | Assignment |
| ~ 170 - 172 | C =O (Amide) |
| ~ 48 - 50 | N-C H-(CH₂)₅ |
| ~ 40 - 42 | Cl-C H₂-CH₂ |
| ~ 37 - 39 | Cl-CH₂-C H₂ |
| ~ 32 - 34 | Cyclohexyl C H₂ |
| ~ 25 - 27 | Cyclohexyl C H₂ |
| ~ 24 - 26 | Cyclohexyl C H₂ |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3300 - 3250 | Strong, Broad | N-H Stretch |
| ~ 2930, 2855 | Strong | C-H Stretch (Cyclohexyl) |
| ~ 1640 | Strong | C=O Stretch (Amide I) |
| ~ 1550 | Strong | N-H Bend (Amide II) |
| ~ 750 - 650 | Strong | C-Cl Stretch |
Mass Spectrometry
Table 4: Predicted Mass Spectrometry Fragmentation
| m/z | Interpretation |
| 189/191 | [M]⁺/ [M+2]⁺ Molecular ion peak (presence of ³⁵Cl and ³⁷Cl) |
| 154 | [M - Cl]⁺ |
| 99 | [C₆H₁₁NH₂]⁺ (Cyclohexylamine fragment) |
| 90/92 | [ClCH₂CH₂CO]⁺ (3-chloropropanoyl fragment) |
Experimental Protocols
The synthesis of this compound is readily achieved via the acylation of cyclohexylamine (B46788) with 3-chloropropanoyl chloride.
Synthesis of this compound
Materials:
-
3-Chloropropanoyl chloride
-
Cyclohexylamine
-
Triethylamine (B128534) (or other suitable base)
-
Dichloromethane (B109758) (DCM) or other suitable aprotic solvent
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve cyclohexylamine (1.0 equivalent) and triethylamine (1.1 equivalents) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 3-chloropropanoyl chloride (1.05 equivalents) in dichloromethane to the stirred amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude this compound can be purified by recrystallization or column chromatography on silica (B1680970) gel.
Spectroscopic Analysis
¹H and ¹³C NMR Spectroscopy:
-
Prepare a sample by dissolving approximately 10-20 mg of the purified product in ~0.6 mL of deuterated chloroform (B151607) (CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).
-
Process the spectra and assign the peaks based on their chemical shifts, multiplicities, and integrations.
Infrared Spectroscopy:
-
Acquire the IR spectrum of the purified product using an FTIR spectrometer. The sample can be analyzed as a thin film on a salt plate (if liquid) or as a KBr pellet (if solid).
Mass Spectrometry:
-
Obtain the mass spectrum of the purified product using a mass spectrometer with a suitable ionization technique, such as electron ionization (EI).
Visualizations
References
commercial suppliers of 3-chloro-N-cyclohexylpropanamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of the currently available information on 3-chloro-N-cyclohexylpropanamide (CAS No. 61872-76-2). Despite a comprehensive search of scientific literature and commercial supplier databases, no specific biological activity, detailed experimental protocols for its use in biological systems, or associated signaling pathways have been publicly reported for this compound. The information presented herein is based on data from commercial suppliers and general chemical knowledge.
Commercial Suppliers and Product Specifications
This compound is available from a number of commercial chemical suppliers. The following table summarizes the product information from a selection of these vendors. Researchers are advised to consult the suppliers directly for the most current data and to request certificates of analysis for specific lot numbers.
| Supplier | Product Number | Purity | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Santa Cruz Biotechnology | sc-260377 | Not Specified | 61872-76-2 | C₉H₁₆ClNO | 189.68 |
| ChemicalBook | CB5486958 | >95% | 61872-76-2 | C₉H₁₆ClNO | 189.68 |
| ChemBridge | 5348774 | >95% | 61872-76-2 | C₉H₁₆ClNO | 189.68 |
| BLD Pharm | BD141053 | >97% | 61872-76-2 | C₉H₁₆ClNO | 189.68 |
| ChemWhat | 915892 | Not Specified | 61872-76-2 | C₉H₁₆ClNO | 189.69 |
Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | This compound | PubChem |
| CAS Number | 61872-76-2 | Multiple Suppliers |
| Molecular Formula | C₉H₁₆ClNO | Multiple Suppliers |
| Molecular Weight | 189.68 g/mol | PubChem |
| Appearance | White to off-white solid (typical) | General Knowledge |
| Solubility | Soluble in organic solvents such as DMSO and methanol. | General Knowledge |
Experimental Protocols
As no specific experimental protocols for the biological use of this compound have been identified in the literature, a general synthetic protocol is provided below for illustrative purposes. This represents a common method for the synthesis of N-substituted amides.
Synthesis of this compound
This procedure describes the acylation of cyclohexylamine (B46788) with 3-chloropropionyl chloride.
Materials:
-
Cyclohexylamine
-
3-Chloropropionyl chloride
-
Anhydrous dichloromethane (B109758) (DCM) or other suitable aprotic solvent
-
Triethylamine (B128534) (or another non-nucleophilic base)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve cyclohexylamine (1.0 equivalent) in anhydrous dichloromethane. Cool the solution to 0 °C using an ice bath.
-
Addition of Base: Add triethylamine (1.1 equivalents) to the solution.
-
Addition of Acyl Chloride: Slowly add 3-chloropropionyl chloride (1.05 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC or LC-MS).
-
Workup:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica (B1680970) gel.
Visualizations
As no signaling pathways involving this compound have been described, a diagram illustrating the general synthesis workflow is provided below.
Caption: General synthesis workflow for this compound.
Conclusion
This compound is a commercially available compound with potential for use in various research and development applications, particularly in medicinal chemistry and drug discovery as a building block or fragment. However, there is a notable absence of published data on its biological effects. Researchers interested in this molecule will need to conduct initial screening and characterization studies to determine its biological activity and potential mechanisms of action. This guide serves as a starting point by providing fundamental chemical and supplier information.
Methodological & Application
Application Notes and Protocols: Synthesis of 3-Chloro-N-cyclohexylpropanamide from Cyclohexylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 3-chloro-N-cyclohexylpropanamide, a valuable intermediate in pharmaceutical and agrochemical research. The synthesis is achieved through the acylation of cyclohexylamine (B46788) with 3-chloropropionyl chloride. This application note includes a step-by-step experimental procedure, a summary of quantitative data, and characterization details to guide researchers in the successful synthesis and purification of the target compound.
Introduction
N-substituted amides are a prevalent structural motif in a wide range of biologically active molecules. The synthesis of this compound from cyclohexylamine is a straightforward yet crucial transformation that provides a bifunctional building block. The presence of the reactive chloro-group allows for further molecular elaboration, making this compound a versatile precursor for the synthesis of more complex molecules, including potential drug candidates and agrochemicals. The reaction proceeds via a nucleophilic acyl substitution, where the amine group of cyclohexylamine attacks the electrophilic carbonyl carbon of 3-chloropropionyl chloride.
Reaction Scheme
The synthesis of this compound is typically achieved by the reaction of cyclohexylamine with 3-chloropropionyl chloride in the presence of a base to neutralize the hydrogen chloride byproduct.
Caption: Reaction scheme for the synthesis of this compound.
Data Presentation
Table 1: Physicochemical and Stoichiometric Data
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Stoichiometric Ratio |
| Cyclohexylamine | C₆H₁₃N | 99.17 | 1.0 eq |
| 3-Chloropropionyl chloride | C₃H₄Cl₂O | 126.97 | 1.05 eq |
| Triethylamine (B128534) | C₆H₁₅N | 101.19 | 1.1 eq |
| This compound | C₉H₁₆ClNO | 189.68 | Product |
Table 2: Expected Product Characterization
| Property | Expected Value |
| Appearance | White to off-white solid |
| Melting Point | Not available in literature, expected to be in the range of 80-120 °C |
| Purity | >95% after purification |
| Yield | 80-95% (typical for this type of reaction) |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 5.5-6.0 (br s, 1H, NH), 3.7-3.9 (m, 1H, N-CH), 3.75 (t, 2H, -CH₂-Cl), 2.55 (t, 2H, -CO-CH₂-), 1.0-2.0 (m, 10H, cyclohexyl protons) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 169-171 (C=O), 48-50 (N-CH), 40-42 (-CH₂-Cl), 38-40 (-CO-CH₂-), 32-34 (cyclohexyl CH₂), 25-27 (cyclohexyl CH₂), 24-26 (cyclohexyl CH₂) |
| IR (KBr, cm⁻¹) | ν: 3300-3200 (N-H stretch), 2930, 2850 (C-H stretch), 1640 (C=O stretch, Amide I), 1550 (N-H bend, Amide II), 750 (C-Cl stretch) |
Experimental Protocols
Materials and Equipment
-
Cyclohexylamine (≥99%)
-
3-Chloropropionyl chloride (≥98%)
-
Triethylamine (≥99%), freshly distilled
-
Dichloromethane (B109758) (DCM), anhydrous
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Equipment for recrystallization or column chromatography
Synthesis of this compound
Caption: Experimental workflow for the synthesis of this compound.
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add cyclohexylamine (1.0 eq) and anhydrous dichloromethane (DCM, approximately 10 mL per gram of cyclohexylamine).
-
Add triethylamine (1.1 eq) to the solution.
-
Cool the flask in an ice bath to 0 °C with stirring.
-
In a dropping funnel, dissolve 3-chloropropionyl chloride (1.05 eq) in a small amount of anhydrous DCM.
-
Add the 3-chloropropionyl chloride solution dropwise to the stirred cyclohexylamine solution over a period of 15-20 minutes, maintaining the temperature at 0 °C. A white precipitate of triethylamine hydrochloride will form.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica (B1680970) gel to afford this compound as a white to off-white solid.
Safety Precautions
-
Perform the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
3-Chloropropionyl chloride is corrosive and a lachrymator; handle with extreme care.
-
Cyclohexylamine is corrosive and flammable.
-
Triethylamine is flammable and corrosive.
-
Dichloromethane is a volatile and potentially carcinogenic solvent.
Conclusion
The protocol described herein provides a reliable and efficient method for the synthesis of this compound. This versatile intermediate can be used in a variety of subsequent chemical transformations, making it a valuable tool for researchers in drug discovery and development. The provided data and experimental details should enable the successful and safe execution of this synthesis.
Application Notes and Protocols for N-Acylation with 3-Chloropropionyl Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed experimental protocol for the N-acylation of amines using 3-chloropropionyl chloride. This reaction is a versatile method for the formation of N-(3-chloropropionyl) amides, which are valuable intermediates in organic synthesis and drug discovery. The presence of the reactive chloropropyl group allows for further functionalization, making these compounds useful synthons for the preparation of a variety of biologically active molecules.
Introduction
N-acylation is a fundamental reaction in organic chemistry that forms a stable amide bond. The reaction of an amine with an acyl chloride, such as 3-chloropropionyl chloride, is a common and efficient method for amide synthesis. A widely used procedure for this transformation is the Schotten-Baumann reaction, which is typically carried out in a two-phase system with a base to neutralize the hydrochloric acid byproduct and drive the reaction to completion.[1][2] This protocol has broad applications in the synthesis of pharmaceuticals and other fine chemicals.
The resulting N-(3-chloropropionyl) amides are not only stable compounds but also versatile intermediates. The chloroalkyl chain provides a reactive handle for subsequent nucleophilic substitution reactions, allowing for the introduction of various functional groups and the construction of more complex molecular architectures. For instance, 3-chloropropionyl-CoA, a derivative of 3-chloropropionic acid, has been shown to be an irreversible inhibitor of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) synthase through the alkylation of an active-site cysteine residue.[3] This highlights the potential of the 3-chloropropionyl moiety in the design of targeted enzyme inhibitors.
Data Presentation
The following table summarizes the reaction conditions and yields for the N-acylation of various amines with 3-chloropropionyl chloride.
| Entry | Amine Substrate | Base | Solvent | Reaction Time | Temperature (°C) | Yield (%) | Reference |
| 1 | Aniline (B41778) | - | Phosphate (B84403) Buffer | 20 min | Room Temp. | 77 | [4] |
| 2 | p-Toluidine | - | Phosphate Buffer | 20 min | Room Temp. | 73 | [4] |
| 3 | Benzylamine | Triethylamine | Dichloromethane | 8-16 h | Room Temp. | Not Specified | |
| 4 | Diethylamine | Triethylamine | Dichloromethane | Not Specified | Room Temp. | Not Specified | |
| 5 | Piperidine | Sodium Hydroxide (B78521) | Water/Dichloromethane | Not Specified | Room Temp. | Not Specified | [2] |
Experimental Protocols
General Procedure for N-Acylation using Schotten-Baumann Conditions
This protocol describes a general method for the N-acylation of primary and secondary amines with 3-chloropropionyl chloride in a biphasic system.
Materials:
-
Amine (1.0 eq)
-
3-Chloropropionyl chloride (1.1 eq)
-
Sodium hydroxide (NaOH), 10% aqueous solution
-
Dichloromethane (CH₂Cl₂)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve the amine (1.0 eq) in dichloromethane.
-
Add an equal volume of 10% aqueous sodium hydroxide solution to the flask.
-
Cool the biphasic mixture to 0 °C in an ice bath with vigorous stirring.
-
Slowly add 3-chloropropionyl chloride (1.1 eq) dropwise to the reaction mixture while maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Transfer the reaction mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude product can be purified by recrystallization or column chromatography on silica (B1680970) gel.
N-Acylation in Phosphate Buffer (for Anilines)
This protocol is a greener alternative for the N-acylation of anilines, avoiding the use of organic solvents.[4]
Materials:
-
Aniline derivative (1.0 eq)
-
3-Chloropropionyl chloride (1.1 eq)
-
Phosphate buffer (pH 7.4)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve the aniline derivative (1.0 eq) in phosphate buffer.
-
Stir the solution at room temperature and add 3-chloropropionyl chloride (1.1 eq) dropwise.
-
Continue stirring at room temperature for 20 minutes.
-
The product will precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash with cold deionized water.
-
Dry the product to obtain the N-(3-chloropropionyl) aniline derivative.
Mandatory Visualizations
References
- 1. Chemical events in chloropropionyl coenzyme A inactivation of acyl coenzyme A utilizing enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SATHEE CUET: Chemistry Schotten Baumann Reaction [cuet.iitk.ac.in]
- 3. Active-site-directed inhibition of 3-hydroxy-3-methylglutaryl coenzyme A synthase by 3-chloropropionyl coenzyme A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
Application Notes and Protocols: 3-chloro-N-cyclohexylpropanamide in Organic Synthesis
To Researchers, Scientists, and Drug Development Professionals,
Following a comprehensive search of available scientific literature and chemical databases, it has been determined that there is a significant lack of published information regarding the specific applications of 3-chloro-N-cyclohexylpropanamide in organic synthesis. While the compound is commercially available and its basic chemical properties are known, detailed experimental protocols, quantitative data on its reactivity, and its use as a building block in the synthesis of complex molecules are not well-documented in accessible resources.
The chemical structure of this compound, featuring a reactive primary alkyl chloride and a secondary amide, suggests its potential utility as an alkylating agent for various nucleophiles or as a precursor for the synthesis of more complex heterocyclic systems. However, without specific examples and experimental validation from the literature, any proposed applications would be purely theoretical.
Given the absence of concrete data, we are unable to provide the detailed Application Notes and Protocols as requested. The core requirements of summarizing quantitative data, providing detailed experimental methodologies, and creating diagrams for established pathways or workflows cannot be met.
We recommend researchers interested in the potential applications of this compound to consider the following exploratory pathways, while noting that these are hypothetical and would require significant experimental investigation:
Hypothetical Research Directions:
-
Nucleophilic Substitution Reactions: Investigating the reactivity of this compound with a variety of nucleophiles (e.g., amines, thiols, azides, carbanions) to synthesize novel functionalized amides. Key parameters to explore would include solvent effects, temperature, and the use of catalysts to optimize reaction conditions and yields.
-
Synthesis of Heterocyclic Compounds: Exploring its use as a bifunctional building block for the synthesis of nitrogen- and oxygen-containing heterocycles, such as lactams or other ring systems, through intramolecular cyclization strategies.
-
Medicinal Chemistry Scaffolding: Utilizing the N-cyclohexylpropanamide moiety as a scaffold for the development of new bioactive molecules by attaching various pharmacophores through reactions at the chloro-substituted position.
Below is a generalized workflow for investigating the reactivity of this compound with a generic nucleophile, which could serve as a starting point for experimental design.
Caption: A generalized experimental workflow for investigating the reactivity of this compound.
We regret that we could not provide the specific, data-driven content as requested. Further primary research would be necessary to establish the synthetic utility of this compound.
Application Notes and Protocols for 3-chloro-N-cyclohexylpropanamide as a Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 3-chloro-N-cyclohexylpropanamide as a versatile chemical intermediate. Due to the limited availability of specific published data on this compound, the following sections include a detailed, representative protocol for a key class of reactions—nucleophilic substitution—based on established chemical principles and analogous transformations.
Overview of this compound
This compound (CAS No. 61872-76-2) is a bifunctional molecule featuring a reactive primary alkyl chloride and a secondary amide.[1][2][3] This structure makes it a valuable building block for the synthesis of a variety of more complex molecules, particularly N-substituted β-alanine derivatives and heterocyclic compounds. The cyclohexyl group imparts lipophilicity, a property often desirable in drug candidates to enhance membrane permeability and bioavailability.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 61872-76-2 | [1][2][3] |
| Molecular Formula | C₉H₁₆ClNO | [1][4] |
| Molecular Weight | 189.68 g/mol | [1] |
| Appearance | Solid | [5] |
| Purity | Typically ≥95% | [2][5] |
| Storage | Sealed in a dry environment at 2-8°C |
Key Applications as a Chemical Intermediate
The primary utility of this compound lies in the reactivity of its carbon-chlorine bond, which is susceptible to nucleophilic substitution. This allows for the introduction of a wide range of functional groups.
Synthesis of N-substituted β-Alanine Derivatives
A key application is the synthesis of N-cyclohexyl-β-alanine derivatives. The reaction with various nucleophiles, such as primary and secondary amines, can introduce diverse functionalities. These derivatives are of interest in medicinal chemistry as β-amino acids are components of various bioactive peptides and small molecules.
Synthesis of Heterocyclic Compounds
Through intramolecular cyclization reactions, this compound derivatives can serve as precursors to various heterocyclic scaffolds.[6] This is a powerful strategy for building molecular complexity and accessing novel chemical space in drug discovery.
Agrochemical Synthesis
While direct applications in commercial agrochemicals are not extensively documented, the structural motifs accessible from this compound are relevant to the field. For instance, analogous chloro-amides have been proposed as intermediates in the synthesis of novel herbicides.[7] The N-cyclohexylpropanamide moiety can be found in some patented agrochemical compounds.
Experimental Protocols
The following is a detailed, representative protocol for the nucleophilic substitution of the chlorine atom in this compound with a primary amine. This reaction is fundamental to its use as an intermediate.
General Protocol for Nucleophilic Substitution with a Primary Amine
Objective: To synthesize an N-substituted-N'-cyclohexyl-β-alaninamide by reacting this compound with a primary amine.
Reaction Scheme:
References
- 1. This compound | C9H16ClNO | CID 5054395 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAS#:61872-76-2 | Chemsrc [chemsrc.com]
- 3. This compound | 61872-76-2 [chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. Intramolecular cyclization reactions of arylpropargyl amides of electron-deficient α,β-alkenyl carboxylates and related compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for the Analytical Characterization of 3-chloro-N-cyclohexylpropanamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical methods for the characterization of 3-chloro-N-cyclohexylpropanamide. The protocols outlined below are designed to ensure the identity, purity, and stability of the compound, which are critical aspects of drug development and chemical research.
Physicochemical Properties
A summary of the known and computed physicochemical properties of this compound is presented in Table 1. These properties are essential for the development of analytical methods and for understanding the compound's behavior.
| Property | Value | Source |
| Molecular Formula | C9H16ClNO | PubChem[1], Santa Cruz Biotechnology[2] |
| Molecular Weight | 189.68 g/mol | PubChem[1] |
| CAS Number | 61872-76-2 | Chemsrc[3], PubChem[1] |
| Density | 1.07 g/cm³ | Chemsrc[3] |
| Boiling Point | 348.5°C at 760 mmHg | Chemsrc[3] |
| Flash Point | 164.6°C | Chemsrc[3] |
| LogP | 2.45510 | Chemsrc[3] |
| Refractive Index | 1.483 | Chemsrc[3] |
Analytical Workflow
The characterization of this compound involves a multi-step process to confirm its structure and assess its purity. The general workflow is depicted below.
Experimental Protocols
Synthesis and Purification
A potential synthetic route for this compound involves the acylation of cyclohexylamine (B46788) with 3-chloropropionyl chloride.
Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve cyclohexylamine in a suitable anhydrous solvent (e.g., dichloromethane).
-
Cool the solution in an ice bath.
-
Add 3-chloropropionyl chloride dropwise to the cooled solution while stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer with a mild acid, a mild base, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexane).
-
Combine the fractions containing the pure product and evaporate the solvent to yield this compound.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a primary method for determining the purity of this compound.
Protocol:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a known amount of the compound in the mobile phase to a final concentration of approximately 1 mg/mL.
Expected Results:
The purity of the sample can be calculated from the peak area of the main component relative to the total peak area.
| Parameter | Expected Value |
| Retention Time | ~5-10 minutes |
| Purity | >95% |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is used for the identification and quantification of volatile impurities and to confirm the molecular weight of the compound.
Protocol:
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
MS Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-400 m/z.
-
Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane (B109758) or ethyl acetate.
Expected Results:
The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (189.68 g/mol ). The isotopic pattern for one chlorine atom should be observable.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is crucial for the structural elucidation of the molecule.
Protocol:
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
-
Techniques: ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC) as needed.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.
Expected ¹H NMR Chemical Shifts (in CDCl₃):
| Protons | Chemical Shift (ppm) | Multiplicity |
| Cyclohexyl CH | 3.6-3.8 | m |
| -NH- | 5.5-6.5 | br s |
| -CH₂-Cl | 3.7-3.9 | t |
| -CO-CH₂- | 2.4-2.6 | t |
| Cyclohexyl CH₂ | 1.0-2.0 | m |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule.
Protocol:
-
Instrumentation: An FT-IR spectrometer.
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (if liquid) or as a KBr pellet (if solid).
-
Measurement Range: 4000-400 cm⁻¹.
Expected Characteristic Peaks:
| Functional Group | Wavenumber (cm⁻¹) |
| N-H stretch | 3300-3500 |
| C-H stretch (aliphatic) | 2850-3000 |
| C=O stretch (amide) | 1630-1680 |
| N-H bend | 1510-1570 |
| C-Cl stretch | 600-800 |
Logical Relationship of Characterization Methods
The different analytical techniques provide complementary information to fully characterize the compound.
References
Application Notes and Protocols: NMR and Mass Spectrometry of 3-chloro-N-cyclohexylpropanamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed guide to the characterization of 3-chloro-N-cyclohexylpropanamide using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This document includes predicted spectral data, comprehensive experimental protocols for sample analysis, and an interpretation of the spectral features. The provided methodologies and data are intended to assist researchers in identifying and characterizing this compound and similar chemical entities.
Chemical Information
| Property | Value |
| Compound Name | This compound |
| CAS Number | 61872-76-2 |
| Molecular Formula | C₉H₁₆ClNO |
| Molecular Weight | 189.68 g/mol |
| Structure |
Predicted ¹H and ¹³C NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound in CDCl₃. These predictions were generated using computational algorithms and serve as a reference for experimental data.
Table 1: Predicted ¹H NMR Data
| Atom Number(s) | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| 1 | 3.75 | Triplet | 2H |
| 2 | 2.55 | Triplet | 2H |
| 4 | 3.70 | Multiplet | 1H |
| 5, 9 | 1.85 - 1.95 | Multiplet | 2H |
| 6, 8 | 1.60 - 1.70 | Multiplet | 2H |
| 7 | 1.05 - 1.40 | Multiplet | 6H |
| Amide NH | 5.60 | Broad Singlet | 1H |
Table 2: Predicted ¹³C NMR Data
| Atom Number(s) | Predicted Chemical Shift (ppm) |
| 1 | 40.5 |
| 2 | 38.0 |
| 3 (C=O) | 170.0 |
| 4 | 48.5 |
| 5, 9 | 33.0 |
| 6, 8 | 25.5 |
| 7 | 25.0 |
Predicted Mass Spectrometry Data
Mass spectrometry of this compound is expected to show a molecular ion peak and several characteristic fragment ions. The presence of a chlorine atom will result in an isotopic pattern for chlorine-containing fragments (M and M+2 peaks in an approximate 3:1 ratio).
Table 3: Predicted Mass Spectrometry Fragmentation
| m/z | Predicted Fragment Ion |
| 189/191 | [M]⁺, Molecular ion |
| 154 | [M - Cl]⁺ |
| 126 | [M - CH₂CH₂Cl]⁺ |
| 99 | [Cyclohexyl-NH=C=O]⁺ |
| 83 | [Cyclohexyl]⁺ |
| 55 | [C₄H₇]⁺ |
Experimental Protocols
NMR Spectroscopy Protocol
Objective: To acquire ¹H and ¹³C NMR spectra of this compound.
Materials:
-
This compound sample (5-10 mg for ¹H, 20-50 mg for ¹³C)
-
Deuterated chloroform (B151607) (CDCl₃)
-
NMR tubes (5 mm)
-
Pasteur pipette
-
Small vial
-
Vortex mixer
Procedure:
-
Weigh the appropriate amount of this compound and place it in a small, clean, and dry vial.
-
Add approximately 0.6-0.7 mL of CDCl₃ to the vial.
-
Vortex the vial until the sample is completely dissolved.
-
Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.
-
Carefully place the cap on the NMR tube.
-
Insert the NMR tube into the spinner turbine and adjust the depth according to the instrument's specifications.
-
Insert the sample into the NMR spectrometer.
-
Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.
Mass Spectrometry Protocol
Objective: To obtain the mass spectrum of this compound.
Materials:
-
This compound sample (approx. 1 mg)
-
Methanol (HPLC grade)
-
Vial
-
Syringe and filter (if necessary)
Procedure:
-
Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in methanol.
-
Ensure the sample is fully dissolved. If particulates are present, filter the solution using a syringe filter.
-
Infuse the sample solution directly into the mass spectrometer or inject it into a liquid chromatography system coupled to the mass spectrometer.
-
Acquire the mass spectrum in positive ion mode using an appropriate ionization technique such as electrospray ionization (ESI).
-
Analyze the resulting spectrum for the molecular ion and characteristic fragment ions.
Data Interpretation
NMR Spectra Interpretation
The predicted ¹H NMR spectrum is expected to show a triplet at approximately 3.75 ppm corresponding to the two protons on the carbon adjacent to the chlorine atom. Another triplet at around 2.55 ppm is attributed to the protons on the carbon adjacent to the carbonyl group. The cyclohexyl protons will appear as a series of multiplets in the upfield region (1.0-2.0 ppm), with the proton on the carbon attached to the nitrogen appearing as a distinct multiplet further downfield. The amide proton is expected to be a broad singlet around 5.60 ppm.
The predicted ¹³C NMR spectrum should display a peak for the carbonyl carbon at approximately 170.0 ppm. The carbon attached to the chlorine will be observed around 40.5 ppm, and the carbon adjacent to the carbonyl at about 38.0 ppm. The cyclohexyl carbons will appear in the range of 25.0 to 48.5 ppm.
Mass Spectrum Interpretation
The mass spectrum should exhibit the molecular ion peaks at m/z 189 and 191, with the characteristic 3:1 isotopic ratio for a single chlorine atom. Key fragmentation pathways would include the loss of a chlorine atom (resulting in a peak at m/z 154), cleavage of the bond between the carbonyl group and the ethyl chloride moiety (giving a fragment at m/z 126), and fragmentation of the cyclohexyl ring.
Visualizations
Caption: Experimental workflow for NMR and MS analysis.
Application Notes and Protocols for the Purification of 3-chloro-N-cyclohexylpropanamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of 3-chloro-N-cyclohexylpropanamide, a key intermediate in various synthetic applications. The following methods are designed to enhance the purity of the compound, ensuring its suitability for downstream applications in research and drug development. The protocols are based on established chemical principles and can be adapted for various scales of operation.
Introduction
This compound is a substituted amide that may be synthesized through the reaction of 3-chloropropionyl chloride with cyclohexylamine. The crude product from this synthesis often contains unreacted starting materials, by-products, and other impurities. Effective purification is crucial to obtain a product of high purity, which is essential for its use in subsequent reaction steps and for ensuring the integrity of biological and chemical assays. Commercially available this compound is often cited with a purity of around 95%[1]. The following protocols describe common and effective laboratory techniques for the purification of this and structurally similar amide compounds.
Data Presentation: Purification Method Comparison
The selection of a purification method depends on the nature of the impurities, the desired final purity, and the scale of the operation. Below is a summary of expected outcomes for each technique.
| Purification Technique | Typical Purity Achieved | Expected Yield | Throughput | Key Advantages |
| Recrystallization | >98% | Moderate to High | Low to Medium | Cost-effective, simple setup, yields high-purity crystalline solid. |
| Column Chromatography | >99% | Moderate | Low | High resolution for separating closely related impurities. |
| Liquid-Liquid Extraction | Variable (used for initial cleanup) | High | High | Effective for removing acidic or basic impurities and water-soluble by-products. |
Experimental Protocols
Purification by Recrystallization
Recrystallization is a technique used to purify solid compounds based on their differential solubility in a specific solvent at varying temperatures. The principle involves dissolving the impure compound in a hot solvent and allowing it to cool slowly, whereupon the desired compound crystallizes out, leaving impurities dissolved in the solvent.
Protocol:
-
Solvent Selection:
-
Place a small amount of crude this compound into several test tubes.
-
Add a few drops of different solvents (e.g., ethanol (B145695), methanol, isopropanol (B130326), ethyl acetate (B1210297), toluene, or mixtures with water) to each tube at room temperature. An ideal solvent will dissolve the compound poorly at room temperature but well at an elevated temperature.
-
Based on the properties of similar N-cyclohexyl amides, a mixture of ethanol and water or isopropanol is a good starting point.
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent to just dissolve the solid with gentle heating and stirring. Avoid adding excess solvent.
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot gravity filtration. Preheat a funnel and a receiving flask to prevent premature crystallization. Use fluted filter paper for rapid filtration.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
-
Drying:
-
Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point to remove residual solvent.
-
Purification by Column Chromatography
Column chromatography is a highly effective method for separating compounds based on their differential adsorption to a stationary phase while being carried by a mobile phase.
Protocol:
-
Stationary and Mobile Phase Selection:
-
Stationary Phase: Silica (B1680970) gel is a common choice for moderately polar compounds like amides.
-
Mobile Phase (Eluent): The choice of eluent is critical. Use thin-layer chromatography (TLC) to determine a suitable solvent system. A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a more polar solvent (e.g., ethyl acetate or acetone) is typically used. For this compound, a starting point could be a 70:30 mixture of hexane:ethyl acetate. The ideal system should give the desired compound an Rf value of approximately 0.3-0.4 on the TLC plate.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar eluent mixture.
-
Pour the slurry into a chromatography column, ensuring no air bubbles are trapped. Allow the silica to settle into a packed bed.
-
Add a thin layer of sand on top of the silica gel to prevent disturbance when adding the sample and eluent.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent that will be used in the chromatography.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.
-
-
Elution:
-
Carefully add the eluent to the top of the column and begin collecting fractions.
-
A gradient elution, where the polarity of the mobile phase is gradually increased (e.g., by increasing the percentage of ethyl acetate in hexane), can be used to separate compounds with different polarities.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify which fractions contain the purified product.
-
Combine the pure fractions containing this compound.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified compound.
-
Purification by Liquid-Liquid Extraction
Liquid-liquid extraction is useful for an initial workup to remove acidic or basic impurities from the crude product dissolved in an organic solvent.
Protocol:
-
Dissolution:
-
Dissolve the crude this compound in a water-immiscible organic solvent such as diethyl ether or dichloromethane.
-
-
Acidic Wash:
-
Transfer the organic solution to a separatory funnel.
-
Wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl) to remove any unreacted cyclohexylamine. Drain the aqueous layer.
-
-
Basic Wash:
-
Wash the organic layer with a dilute aqueous base solution (e.g., 1 M NaOH or saturated sodium bicarbonate) to remove any unreacted 3-chloropropionic acid (if formed by hydrolysis of the acid chloride). Drain the aqueous layer.
-
-
Brine Wash:
-
Wash the organic layer with a saturated sodium chloride solution (brine) to remove the bulk of the dissolved water.
-
-
Drying:
-
Transfer the organic layer to a clean flask and dry it over an anhydrous drying agent such as magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).
-
-
Solvent Removal:
-
Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to yield the partially purified this compound. This product can then be further purified by recrystallization or column chromatography.
-
Visualizations
Caption: Workflow for the purification of this compound by recrystallization.
Caption: Workflow for the purification of this compound by column chromatography.
Caption: Workflow for the initial purification of this compound by liquid-liquid extraction.
References
Application Notes and Protocols for Amide Bond Formation with Cyclohexylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amide bond formation is a cornerstone reaction in organic synthesis, central to the construction of peptides, pharmaceuticals, and various functional materials. The coupling of a carboxylic acid with an amine, such as cyclohexylamine (B46788), is a common transformation that often requires the use of coupling reagents to facilitate the reaction under mild conditions. This document provides detailed application notes and experimental protocols for the formation of amide bonds with cyclohexylamine, focusing on a selection of widely used coupling reagents.
The choice of coupling reagent is critical and can significantly impact reaction yield, purity, and the suppression of side reactions like racemization. This guide offers a comparative overview of several classes of coupling reagents:
-
Carbodiimides: N,N'-Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Uronium/Aminium Salts: O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU).
-
Phosphonium (B103445) Salts: (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP).
Detailed protocols, quantitative data summaries, and workflow diagrams are provided to assist researchers in selecting the optimal conditions for their specific synthetic needs involving cyclohexylamine.
Coupling Reagent Profiles
Carbodiimides (DCC and EDC)
Carbodiimides are a class of highly effective dehydrating agents used to activate carboxylic acids for amide bond formation.[1][2] The reaction proceeds through a highly reactive O-acylisourea intermediate, which is then attacked by the amine.[2][3]
-
DCC (N,N'-Dicyclohexylcarbodiimide): DCC is a cost-effective and widely used coupling reagent.[1][3] A primary consideration when using DCC is the formation of the byproduct, N,N'-dicyclohexylurea (DCU), which is largely insoluble in most organic solvents and can often be removed by filtration.[1][3] However, residual DCU can sometimes complicate product purification.
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): EDC is a water-soluble carbodiimide, which offers a significant advantage in purification.[1] The corresponding urea (B33335) byproduct is also water-soluble and can be easily removed through an aqueous workup.[4] EDC is often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to improve reaction efficiency and suppress racemization.[5]
Uronium/Aminium Salts (HATU)
HATU is a highly efficient uronium/aminium salt-based coupling reagent known for its rapid reaction rates and high yields, even with sterically hindered substrates.[1][6] It is derived from HOAt, and its mechanism involves the formation of a highly reactive OAt-active ester.[6] HATU is particularly favored in peptide synthesis for its ability to minimize racemization.[1][6] Reactions with HATU are typically carried out in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA).
Phosphonium Salts (PyBOP)
PyBOP is a phosphonium salt-based coupling reagent that also activates carboxylic acids through the formation of an active ester, typically with HOBt.[7] It is a versatile reagent that is effective for a wide range of amide coupling reactions. An advantage of PyBOP over some other phosphonium reagents like BOP is that it avoids the formation of the carcinogenic byproduct hexamethylphosphoramide (B148902) (HMPA).[8]
Quantitative Data Summary
The following tables summarize representative reaction conditions and yields for the amide bond formation between various carboxylic acids and cyclohexylamine using different coupling reagents. It is important to note that direct comparison of yields between different studies can be challenging due to variations in reaction conditions, scale, and purification methods.
| Carboxylic Acid | Coupling Reagent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Benzoic Acid | DCC | DMAP (cat.) | DCM | RT | 12 | ~95% (general) | [3] |
| Acetic Acid | DCC/NHS | - | Ethyl Acetate (B1210297) | 0 to RT | 4-6 | High (general) | [3] |
| Boc-Valine | DCC/HOBt | - | DCM/DMF | RT | - | ~70-80% | [3] |
| Carboxylic Acid | Coupling Reagent | Additive | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| General Carboxylic Acid | EDC | HOBt | DIPEA | DMF | 0 to RT | 1-3 | >90% (general) | [9] |
| Thiazole Carboxylic Acid | EDC | HOBt (cat.) | DMAP | ACN | 23 | 18 | 80 | |
| Boc-Valine | EDC | HOBt | Et3N | DCE | 23 | 48 | Trace |
| Carboxylic Acid | Coupling Reagent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| General Carboxylic Acid | HATU | DIPEA | DMF | RT | 2 | >90% (general) | [2] |
| 2-Benzoylbenzoic Acid | HATU | DIPEA | DMF | RT | - | High | [10] |
| General Carboxylic Acid | HATU | TEA | ACN | RT | 18 | 79 | [2] |
| Carboxylic Acid | Coupling Reagent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| General Carboxylic Acid | PyBOP | DIPEA/Et3N | DMF | 0 to RT | 12-16 | High (general) | [7] |
| Boc-Amino Acid | PyBOP | DIPEA | DMF | RT | 0.1-1 | High (general) | [4] |
Experimental Protocols
General Considerations
-
All reactions should be performed in a well-ventilated fume hood.
-
Anhydrous solvents and reagents should be used, and reactions are typically run under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.
-
Reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Protocol 1: DCC-Mediated Amide Coupling
This protocol describes a general procedure for the coupling of a carboxylic acid with cyclohexylamine using DCC.
Materials:
-
Carboxylic Acid (1.0 equiv)
-
Cyclohexylamine (1.0-1.1 equiv)
-
DCC (1.1 equiv)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 equiv, optional catalyst)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
Procedure:
-
To a round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 equiv), cyclohexylamine (1.0 equiv), and DMAP (0.1 equiv).
-
Dissolve the mixture in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
In a separate flask, dissolve DCC (1.1 equiv) in a minimal amount of anhydrous DCM.
-
Add the DCC solution dropwise to the reaction mixture over 10-15 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Upon completion, cool the reaction mixture to 0 °C to further precipitate the DCU.
-
Filter the mixture through a sintered glass funnel or a pad of celite to remove the DCU precipitate. Wash the filter cake with a small amount of cold DCM.
-
Combine the filtrates and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude amide.
-
Purify the crude product by flash column chromatography or recrystallization as needed.
Protocol 2: EDC/HOBt-Mediated Amide Coupling
This protocol provides a general method for the coupling of a carboxylic acid with cyclohexylamine using EDC in the presence of HOBt.
Materials:
-
Carboxylic Acid (1.0 equiv)
-
Cyclohexylamine (1.1 equiv)
-
EDC·HCl (1.2 equiv)
-
HOBt (1.2 equiv)
-
DIPEA (2.5 equiv)
-
Anhydrous Dimethylformamide (DMF) or DCM
Procedure:
-
In a round-bottom flask under an inert atmosphere, combine the carboxylic acid (1.0 equiv), HOBt (1.2 equiv), and cyclohexylamine (1.1 equiv).
-
Dissolve the mixture in anhydrous DMF or DCM.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.
-
Add DIPEA (2.5 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-18 hours.
-
Once the reaction is complete, dilute the mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine to remove the water-soluble byproducts and excess reagents.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the pure amide.
Protocol 3: HATU-Mediated Amide Coupling
This protocol details the coupling of a carboxylic acid with cyclohexylamine using HATU.
Materials:
-
Carboxylic Acid (1.0 equiv)
-
Cyclohexylamine (1.2 equiv)
-
HATU (1.1 equiv)
-
DIPEA (2.0-3.0 equiv)
-
Anhydrous DMF or Acetonitrile (ACN)
Procedure:
-
To a round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 equiv) and dissolve it in anhydrous DMF.
-
Add HATU (1.1 equiv) and DIPEA (2.0 equiv) to the solution and stir at room temperature for 10-15 minutes to pre-activate the carboxylic acid.
-
Add cyclohexylamine (1.2 equiv) to the reaction mixture.
-
Stir the reaction at room temperature for 1-4 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic phase with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 4: PyBOP-Mediated Amide Coupling
This protocol describes a general procedure for the amide coupling of a carboxylic acid with cyclohexylamine using PyBOP.
Materials:
-
Carboxylic Acid (1.0 equiv)
-
Cyclohexylamine (1.2 equiv)
-
PyBOP (1.2 equiv)
-
DIPEA or Triethylamine (Et₃N) (1.5-2.0 equiv)
-
Anhydrous DMF
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 equiv) and cyclohexylamine (1.2 equiv) in anhydrous DMF.
-
Add DIPEA or Et₃N (1.5 equiv) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add PyBOP (1.2 equiv) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
After the reaction is complete, dilute the mixture with ethyl acetate or DCM.
-
Wash the organic layer with 10% citric acid, water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualized Workflows and Mechanisms
Caption: General experimental workflow for amide bond formation.
Caption: Simplified mechanism for carbodiimide-mediated coupling.
Caption: General mechanism for HATU/PyBOP-mediated coupling.
References
- 1. peptide.com [peptide.com]
- 2. m.youtube.com [m.youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. PyBOP - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. growingscience.com [growingscience.com]
Application Notes and Protocols: Potential Biological Activities of N-Cyclohexylpropanamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential biological activities of N-cyclohexylpropanamide derivatives, focusing on their anticancer, anti-inflammatory, and antimicrobial properties. This document includes summaries of quantitative data, detailed experimental protocols for biological evaluation, and visualizations of relevant signaling pathways and experimental workflows to guide further research and drug development efforts.
Anticancer Activity
N-cyclohexylpropanamide derivatives have emerged as a promising scaffold in the design of novel anticancer agents. Certain derivatives have demonstrated significant cytotoxic effects against various cancer cell lines, suggesting their potential as therapeutic candidates. A notable example is the class of N-Alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides.
Data Presentation: Anticancer Activity
The antiproliferative activity of selected N-cyclohexylpropanamide derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells, are summarized in the table below.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 3-(3-Benzyloxyquinoxalin-2-yl)-N-cyclohexylpropanamide (6f) | MCF-7 (Breast) | > 85.20 ± 4.2 | [1] |
| HCT-116 (Colon) | > 81.65 ± 4.0 | [1] | |
| Hela (Cervical) | > 91.38 ± 4.8 | [1] | |
| PC-3 (Prostate) | > 94.14 ± 4.9 | [1] | |
| Doxorubicin (Control) | MCF-7 (Breast) | 4.17 ± 0.2 | [1] |
| HCT-116 (Colon) | 5.23 ± 0.3 | [1] | |
| Hela (Cervical) | 8.87 ± 0.6 | [1] | |
| PC-3 (Prostate) | 5.57 ± 0.4 | [1] |
Note: While compound 6f itself did not show high activity, related compounds in the same study with different N-alkyl substituents demonstrated potent anticancer effects, highlighting the importance of the N-substituent in this chemical series.[1]
Another area of interest is the potential for 3-amino-4-bromo-N-cyclohexylbenzamide derivatives to act as inhibitors of Poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair.[2] PARP inhibitors are a clinically validated class of anticancer drugs, particularly effective in cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[2]
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
This protocol describes the determination of the cytotoxic effects of N-cyclohexylpropanamide derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Materials:
-
N-cyclohexylpropanamide derivative of interest
-
Human cancer cell lines (e.g., MCF-7, HCT-116, Hela, PC-3)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of the N-cyclohexylpropanamide derivative in DMSO. Make serial dilutions of the compound in complete culture medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C until a purple precipitate is visible.
-
Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of cell viability against the compound concentration to generate a dose-response curve and determine the IC50 value.
Signaling Pathway and Workflow Visualizations
Caption: PARP Inhibition Pathway in Cancer Cells.
Caption: Experimental Workflow for the MTT Assay.
Anti-inflammatory Activity
Certain N-cyclohexylpropanamide derivatives have shown potential as anti-inflammatory agents through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[3] COX-2 is an inducible enzyme that plays a key role in the inflammatory cascade by catalyzing the production of prostaglandins. Selective inhibition of COX-2 is a desirable therapeutic strategy for treating inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.
Data Presentation: COX-2 Inhibition
The selective inhibitory activity of N-[2-(cyclohexyloxy)-4-nitrophenyl]methanesulphonamide (NS-398), a compound structurally related to the N-cyclohexylpropanamide class, against COX-2 is presented below. The IC50 ratio indicates the selectivity of the compound for COX-2 over COX-1.
| Compound | Target | IC50 Ratio (COX-1/COX-2) | Reference |
| NS-398 | COX-2 | > 150 | [3] |
| L-745,337 | COX-2 | > 150 | [3] |
| Ketoprofen | COX-1/COX-2 | ~0.5 | [3] |
Experimental Protocol: In Vitro COX-2 Inhibition Assay (Fluorometric)
This protocol outlines a method for screening N-cyclohexylpropanamide derivatives for their ability to inhibit COX-2 activity using a fluorometric assay.
Materials:
-
Purified human or ovine COX-2 enzyme
-
COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Arachidonic acid (substrate)
-
Fluorometric probe (e.g., ADHP - 10-acetyl-3,7-dihydroxyphenoxazine)
-
Heme
-
N-cyclohexylpropanamide derivative of interest (dissolved in DMSO)
-
Positive control (e.g., Celecoxib)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare a reaction mixture containing COX Assay Buffer, heme, and the fluorometric probe. Prepare the arachidonic acid solution.
-
Assay Setup: To each well of a 96-well plate, add 80 µL of the reaction mixture.
-
Inhibitor Addition: Add 10 µL of the diluted N-cyclohexylpropanamide derivative, positive control, or vehicle (DMSO in assay buffer) to the respective wells.
-
Enzyme Addition: Add 10 µL of the purified COX-2 enzyme solution to all wells except for the no-enzyme control wells.
-
Incubation: Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding 10 µL of the arachidonic acid solution to all wells.
-
Fluorescence Measurement: Immediately measure the fluorescence in a kinetic mode for 10-15 minutes at 37°C (Excitation/Emission ~535/590 nm).
-
Data Analysis: Calculate the rate of the reaction (slope of the linear portion of the kinetic curve). Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Signaling Pathway and Workflow Visualizations
Caption: COX-2 Pathway in Inflammation.
Caption: Workflow for COX-2 Inhibition Assay.
Antimicrobial Activity
Derivatives of N-cyclohexylpropanamide have also been investigated for their antimicrobial properties. For instance, amide derivatives incorporating a cyclopropane (B1198618) moiety have demonstrated activity against various microbial strains.
Data Presentation: Antimicrobial Activity
The antifungal activity of certain amide derivatives containing a cyclopropane group against Candida albicans is presented below. The MIC80 value represents the minimum concentration of the compound that inhibits 80% of the fungal growth.
| Compound Class | Microorganism | MIC80 (µg/mL) | Reference |
| Amide derivatives with cyclopropane | Candida albicans | 16 (for most active compounds) | [4] |
Additionally, hydantoin (B18101) cyclohexyl sulfonamide derivatives have shown potent activity against plant pathogenic fungi and bacteria.
| Compound | Microorganism | EC50 (µg/mL) | Reference |
| 3w | Botrytis cinerea | 4.80 | [5] |
| 3q | Sclerotinia sclerotiorum | 1.44 | [5] |
| 3h | Erwinia carotorora | 2.65 | [5] |
| 3r | Erwinia carotorora | 4.24 | [5] |
| 3s | Erwinia carotorora | 4.29 | [5] |
| Iprodione (Control) | Botrytis cinerea | > 4.80 | [5] |
| Iprodione (Control) | Sclerotinia sclerotiorum | 1.39 | [5] |
| Streptomycin sulfate (B86663) (Control) | Erwinia carotorora | 5.96 | [5] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of N-cyclohexylpropanamide derivatives against microbial strains using the broth microdilution method.
Materials:
-
N-cyclohexylpropanamide derivative of interest
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well microtiter plates
-
Microbial inoculum standardized to 0.5 McFarland standard
-
Positive control (broth + inoculum)
-
Negative control (broth only)
Procedure:
-
Compound Dilution: Prepare a stock solution of the N-cyclohexylpropanamide derivative. Perform serial two-fold dilutions of the compound in the broth medium directly in the wells of a 96-well plate.
-
Inoculum Preparation: Prepare a suspension of the test microorganism and adjust its turbidity to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add the standardized inoculum to each well containing the compound dilutions and the positive control well.
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 16-20 hours for bacteria).
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Workflow Visualization
Caption: Workflow for MIC Determination via Broth Microdilution.
References
- 1. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 2. The PTGS2/COX2-PGE2 signaling cascade in inflammation: Pro or anti? A case study with type 1 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 4. bio.libretexts.org [bio.libretexts.org]
- 5. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: The Use of 3-chloro-N-cyclohexylpropanamide in Proteomics Research - A Review of Current Findings
Abstract
This document outlines the current landscape of 3-chloro-N-cyclohexylpropanamide's application in proteomics research. Following a comprehensive review of available scientific literature and databases, it has been determined that there are currently no established or published uses of this compound in the field of proteomics. This document details the findings of the literature search and provides the chemical's known properties.
Introduction
Proteomics, the large-scale study of proteins, is a cornerstone of modern biological and drug development research. A key aspect of proteomics involves the use of chemical probes to label, enrich, and identify proteins and their post-translational modifications. These chemical tools are essential for understanding cellular processes, identifying disease biomarkers, and elucidating drug mechanisms of action.
This report focuses on the potential application of the chemical compound this compound in proteomics research. The objective was to compile detailed application notes and protocols for its use.
Literature Search and Findings
An extensive search of prominent scientific databases and chemical repositories was conducted to identify any research detailing the use of this compound in proteomics. The search terms included various combinations of the compound name with terms such as "proteomics," "protein labeling," "mass spectrometry," "chemical probe," and "covalent ligand."
The search results consistently indicated a lack of any published research or application of this compound in the field of proteomics. The primary information available for this compound is limited to its chemical properties and commercial availability from various chemical suppliers.
Chemical Properties of this compound
While no proteomics applications are documented, the basic chemical information for this compound has been compiled from supplier databases.
| Property | Value | Reference |
| CAS Number | 61872-76-2 | [1][2][3][4][5] |
| Molecular Formula | C₉H₁₆ClNO | [1][2] |
| Molecular Weight | 189.68 g/mol | [2] |
| IUPAC Name | This compound | [2] |
| SMILES | C1CCC(CC1)NC(=O)CCCl | [2] |
Hypothetical Workflow for a Novel Covalent Probe
Although no specific protocols exist for this compound, a general workflow for the characterization and application of a novel covalent chemical probe in proteomics is presented below. This serves as a conceptual guide for how such a compound could be investigated.
Figure 1: A generalized experimental workflow for the characterization and application of a novel covalent chemical probe in proteomics research.
Conclusion
At present, this compound is not a recognized tool in the field of proteomics. There is no available data to create specific application notes or experimental protocols. The information provided herein is based on general principles of chemical proteomics and should not be construed as an established protocol for this specific compound. Researchers interested in the potential of this molecule would need to undertake foundational research to determine its reactivity, specificity, and utility as a chemical probe.
Recommendations for Future Research
Should a researcher wish to investigate the potential of this compound in proteomics, the following steps are recommended:
-
Reactivity Profiling: Assess the reactivity of the chloro-propanamide moiety towards proteinaceous nucleophiles (e.g., cysteine, lysine, histidine) under physiological conditions.
-
Target Identification: Employ a proteomics-based approach, such as the one outlined in Figure 1, to identify potential protein targets in a relevant biological system.
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Mechanism of Action Studies: Following target identification, further studies would be required to elucidate the functional consequences of protein modification by the compound.
It is important to reiterate that this is a hypothetical research direction, as there is currently no precedent in the scientific literature for the use of this compound in proteomics.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-chloro-N-cyclohexylpropanamide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for the synthesis of 3-chloro-N-cyclohexylpropanamide. It includes detailed troubleshooting guides in a question-and-answer format, optimized experimental protocols, and quantitative data to facilitate the improvement of reaction yields.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in the synthesis of this compound can stem from several factors. Here are the most common causes and their solutions:
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Incomplete Reaction: The reaction between cyclohexylamine (B46788) and 3-chloropropionyl chloride may not have gone to completion.
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Solution: Increase the reaction time and monitor the progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Ensure the reaction is stirred efficiently to maximize contact between reactants.
-
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Side Reactions: The presence of moisture can lead to the hydrolysis of the highly reactive 3-chloropropionyl chloride to 3-chloropropanoic acid, which will not react with the amine under these conditions.
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Solution: Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Ensure all glassware is thoroughly dried before use.
-
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Sub-optimal Temperature: The reaction is exothermic. If the temperature is too high, it can promote side reactions. If it is too low, the reaction rate may be too slow.
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Solution: Add the 3-chloropropionyl chloride dropwise to the solution of cyclohexylamine while cooling the reaction mixture in an ice bath (0-5 °C). After the addition is complete, the reaction can be allowed to slowly warm to room temperature.
-
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Inadequate Scavenging of HCl: The reaction produces hydrochloric acid (HCl), which protonates the cyclohexylamine, rendering it non-nucleophilic.
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Solution: Use at least one equivalent of a tertiary amine base, such as triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA), to neutralize the HCl as it is formed.
-
Q2: I am observing an unexpected side product in my reaction mixture. What could it be?
A2: A common side product is the result of the product, this compound, reacting with another molecule of cyclohexylamine. This nucleophilic substitution of the chloride can lead to the formation of 3-(cyclohexylamino)-N-cyclohexylpropanamide.
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Solution: To minimize this side reaction, use a slight excess of 3-chloropropionyl chloride (e.g., 1.05-1.1 equivalents) relative to cyclohexylamine. Also, maintaining a low reaction temperature can help to reduce the rate of this secondary reaction.
Q3: How can I effectively purify the final product?
A3: Purification of this compound can typically be achieved by following these steps:
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Work-up: After the reaction is complete, quench the reaction mixture with water. Extract the product into an organic solvent like dichloromethane (B109758) or ethyl acetate. Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove excess amine, followed by a dilute base (e.g., saturated NaHCO₃ solution) to remove any acidic impurities, and finally with brine.
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Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.
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Recrystallization or Column Chromatography: The crude product can often be purified by recrystallization from a suitable solvent or solvent mixture (e.g., ethyl acetate/hexanes). If recrystallization is not effective, purification by flash column chromatography on silica (B1680970) gel is recommended.
Experimental Protocols
Below are detailed methodologies for the synthesis of this compound.
Protocol 1: Standard Synthesis in Dichloromethane
This protocol is a standard and reliable method for the synthesis of this compound.
Materials:
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Cyclohexylamine
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3-Chloropropionyl chloride
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Triethylamine (TEA)
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Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric Acid
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Saturated Sodium Bicarbonate Solution
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Brine
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Anhydrous Sodium Sulfate
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Round-bottom flask
-
Magnetic stirrer
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Dropping funnel
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Ice bath
Procedure:
-
To a solution of cyclohexylamine (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane in a round-bottom flask, cool the mixture to 0 °C in an ice bath.
-
Add a solution of 3-chloropropionyl chloride (1.05 eq) in anhydrous dichloromethane dropwise to the cooled mixture with stirring over a period of 30 minutes.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by TLC.
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Upon completion, quench the reaction with water and transfer the mixture to a separatory funnel.
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Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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Purify the crude product by recrystallization or column chromatography.
Data Presentation
The following table summarizes the effect of different reaction conditions on the yield of this compound. These are representative data based on typical amide synthesis reactions.
| Entry | Solvent | Base (eq.) | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | Dichloromethane | TEA (1.1) | 0 to RT | 3 | 85-95 |
| 2 | Tetrahydrofuran | DIPEA (1.2) | 0 to RT | 4 | 80-90 |
| 3 | Toluene | TEA (1.1) | RT | 5 | 75-85 |
| 4 | Dichloromethane | None | 0 to RT | 3 | <50 |
Visualizations
The following diagrams illustrate the key processes in the synthesis and troubleshooting of this compound.
Technical Support Center: Synthesis of 3-chloro-N-cyclohexylpropanamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-chloro-N-cyclohexylpropanamide.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for synthesizing this compound?
A1: The synthesis is typically achieved through the acylation of cyclohexylamine (B46788) with 3-chloropropionyl chloride. This is a nucleophilic acyl substitution reaction where the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. To drive the reaction to completion, a base is used to neutralize the hydrochloric acid (HCl) byproduct. A common method for this synthesis is the Schotten-Baumann reaction, which is performed in a two-phase solvent system.[1][2]
Q2: What are the primary reactants and their roles in this synthesis?
A2: The key reactants are:
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Cyclohexylamine: Acts as the nucleophile, providing the amino group for amide bond formation.
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3-Chloropropionyl chloride: Serves as the acylating agent, providing the carbonyl group and the chloro-propyl chain.
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Base (e.g., sodium hydroxide (B78521), triethylamine): Acts as a scavenger for the HCl generated during the reaction, preventing the protonation of the cyclohexylamine and driving the equilibrium towards the product.[3]
Q3: What are the most common side reactions to be aware of during this synthesis?
A3: Several side reactions can occur, potentially reducing the yield and purity of the desired product. These include:
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Hydrolysis of 3-chloropropionyl chloride: If moisture is present in the reaction, 3-chloropropionyl chloride can hydrolyze to form 3-chloropropionic acid.
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Elimination Reaction: The presence of a base can promote the elimination of HCl from the product, this compound, to yield the unsaturated byproduct, N-cyclohexylacrylamide.
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Di-acylation of Cyclohexylamine: Under certain conditions, a second molecule of 3-chloropropionyl chloride can react with the newly formed amide, although this is generally less common for secondary amides.
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Reaction of Cyclohexylamine with HCl: If the base is not added efficiently, the cyclohexylamine can react with the HCl byproduct to form cyclohexylammonium chloride, a salt that is unreactive towards the acyl chloride.[2]
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC). A suitable mobile phase, such as a mixture of ethyl acetate (B1210297) and hexanes, can be used to separate the starting materials (cyclohexylamine and 3-chloropropionyl chloride) from the product. The disappearance of the starting material spots and the appearance of the product spot will indicate the progression of the reaction.
Q5: What are the recommended purification techniques for the final product?
A5: The primary purification methods for this compound are:
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Extraction: To remove water-soluble byproducts and impurities.
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Recrystallization: An effective method for purifying the solid product. A suitable solvent system would need to be determined empirically, but options could include ethanol, isopropanol, or mixtures of ethyl acetate and hexanes.
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Column Chromatography: If the product is an oil or if recrystallization does not provide sufficient purity, silica (B1680970) gel column chromatography is a reliable alternative.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive 3-chloropropionyl chloride due to hydrolysis. 2. Cyclohexylamine is protonated by HCl byproduct. 3. Insufficient reaction time or temperature. | 1. Use freshly opened or distilled 3-chloropropionyl chloride. Ensure all glassware is dry and use an anhydrous solvent. 2. Ensure efficient stirring and slow, dropwise addition of the acyl chloride to the amine and base solution. Use at least one equivalent of a suitable base (e.g., triethylamine (B128534) or aqueous NaOH). 3. Monitor the reaction by TLC to determine the optimal reaction time. If the reaction is sluggish at room temperature, gentle heating may be required, but be cautious of promoting elimination side reactions. |
| Presence of a Water-Soluble Impurity in the Crude Product | Hydrolysis of 3-chloropropionyl chloride to 3-chloropropionic acid. | During the workup, wash the organic layer with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove any acidic impurities. |
| Product is Contaminated with an Unsaturated Amide (N-cyclohexylacrylamide) | Elimination of HCl from the product, favored by strong bases or high temperatures. | Use a milder base or control the stoichiometry carefully. Avoid excessive heating. If the impurity is present, it may be removed by careful column chromatography. |
| Difficulties in Product Isolation/Purification | 1. Product is an oil and does not crystallize. 2. Multiple spots on TLC of the crude product. | 1. If recrystallization fails, attempt purification by silica gel column chromatography. 2. This indicates the presence of multiple byproducts. Refer to the side reactions section and optimize the reaction conditions (temperature, base, addition rate) to minimize their formation. A thorough purification by column chromatography will likely be necessary. |
Data Presentation
| Parameter | Value | Notes |
| Molecular Formula | C₉H₁₆ClNO | - |
| Molecular Weight | 189.68 g/mol | - |
| Typical Purity | >95% | Purity achievable after proper purification.[4] |
| Expected Yield | 60-85% | This is an estimated range based on similar acylation reactions. The actual yield will depend on the specific reaction conditions and purification efficiency. |
Experimental Protocols
Synthesis of this compound via Schotten-Baumann Reaction
This protocol describes a general procedure for the synthesis of this compound.
Materials:
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Cyclohexylamine
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3-Chloropropionyl chloride
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Dichloromethane (B109758) (DCM) or Diethyl ether (anhydrous)
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10% aqueous Sodium Hydroxide (NaOH) solution
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Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
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Saturated aqueous Sodium Chloride (NaCl) solution (brine)
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Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
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Magnetic stirrer and stir bar
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Ice bath
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Separatory funnel
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Rotary evaporator
Procedure:
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In a round-bottom flask equipped with a magnetic stir bar, dissolve cyclohexylamine (1.0 eq) in dichloromethane (DCM).
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Cool the solution in an ice bath.
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In a separate vessel, dissolve 3-chloropropionyl chloride (1.05 eq) in DCM.
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To the stirred cyclohexylamine solution, slowly and simultaneously add the 3-chloropropionyl chloride solution and a 10% aqueous sodium hydroxide solution (1.1 eq) dropwise. Maintain the temperature below 10°C.
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After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.
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Monitor the reaction progress by TLC.
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Once the reaction is complete, transfer the mixture to a separatory funnel.
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Wash the organic layer sequentially with 1M HCl, water, saturated aqueous NaHCO₃ solution, and finally with brine.
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Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
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Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
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Purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: Synthesis pathway for this compound.
Caption: Common side reactions in the synthesis.
Caption: A logical workflow for troubleshooting the synthesis.
References
Technical Support Center: Purification of 3-chloro-N-cyclohexylpropanamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 3-chloro-N-cyclohexylpropanamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
The synthesis of this compound typically involves the reaction of 3-chloropropionyl chloride with cyclohexylamine (B46788). Potential impurities include:
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Unreacted Starting Materials: Residual cyclohexylamine or 3-chloropropionyl chloride.
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Hydrolysis Product: 3-chloropropionic acid, formed from the hydrolysis of 3-chloropropionyl chloride.
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Side Products: Diacylated cyclohexylamine (bis-amide) if the reaction conditions are not carefully controlled.
-
Solvent and Reagent Residues: Residual solvents used in the reaction and work-up, as well as any catalysts or bases.
Q2: My purified this compound has a low melting point and a broad melting range. What could be the issue?
A low and broad melting point is a strong indicator of impurities. The presence of residual solvents or any of the byproducts mentioned in Q1 can depress the melting point. Further purification is recommended.
Q3: After aqueous work-up, I am struggling with the formation of an emulsion. How can I resolve this?
Emulsion formation is common when dealing with amide products that may have surfactant-like properties. To break the emulsion, you can try the following:
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Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine) to increase the ionic strength of the aqueous layer.
-
Gentle Swirling: Instead of vigorous shaking, gently swirl or invert the separatory funnel.
-
Filtration: If fine particulate matter is present, filtering the mixture through a pad of Celite® before extraction can help.
-
Solvent Change: Consider using a different extraction solvent.
Q4: Can this compound degrade during purification?
Yes, amides can be susceptible to hydrolysis under strong acidic or basic conditions, especially at elevated temperatures. This would lead to the formation of 3-chloropropionic acid and cyclohexylamine. It is advisable to use neutral or mildly acidic/basic conditions during work-up and purification.
Troubleshooting Guides
Problem 1: Low Yield After Purification
| Possible Cause | Recommended Solution |
| Incomplete Reaction | Before starting the work-up, monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure all starting material has been consumed. |
| Product Loss During Extraction | Minimize the number of aqueous washes. If the product has some water solubility, back-extract the aqueous layers with the organic solvent. |
| Product Adsorption | If using column chromatography, the product might be strongly adsorbed to the silica (B1680970) gel. Try using a more polar eluent system. |
| Product Degradation | Avoid harsh pH conditions and high temperatures during purification. |
Problem 2: Difficulty in Removing a Persistent Impurity
| Impurity Type | Troubleshooting Steps |
| Unreacted Cyclohexylamine (Basic) | Wash the organic layer with a dilute acid solution (e.g., 1M HCl) to protonate and extract the amine into the aqueous layer. |
| 3-Chloropropionic Acid (Acidic) | Wash the organic layer with a dilute base solution (e.g., saturated sodium bicarbonate) to deprotonate and extract the acid into the aqueous layer. |
| Polar, Non-ionizable Impurities | Utilize column chromatography with a gradient elution, starting with a non-polar solvent and gradually increasing the polarity. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Screening: Test the solubility of the crude product in various solvents at room temperature and upon heating. Ideal solvents are those in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Common solvents to screen for amides include ethyl acetate, acetone, isopropanol, and mixtures of hexane/ethyl acetate.
-
Dissolution: Dissolve the crude this compound in the minimum amount of the chosen hot solvent to form a saturated solution.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.
-
Crystallization: Allow the solution to cool slowly to room temperature. For further crystallization, the flask can be placed in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Column Chromatography Purification
-
TLC Analysis: Develop a suitable solvent system using TLC. The ideal eluent should provide a retention factor (Rf) of 0.2-0.3 for this compound. A good starting point for amides is a mixture of hexanes and ethyl acetate.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack the column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elution: Elute the column with the chosen solvent system. If separation is difficult, a gradient elution (gradually increasing the polarity of the eluent) can be employed.
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₁₆ClNO |
| Molecular Weight | 189.68 g/mol |
| Appearance | Solid |
| Purity (Typical) | >95% |
Table 2: Example TLC Data for Purification Monitoring
| Compound | Rf Value (4:1 Hexane:Ethyl Acetate) |
| Cyclohexylamine | ~0.1 (streaking) |
| 3-chloropropionic acid | Baseline |
| This compound | ~0.4 |
| Less Polar Impurity | >0.5 |
Visualization
Caption: Troubleshooting workflow for the purification of this compound.
Technical Support Center: N-Acylation of Secondary Amines
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the N-acylation of secondary amines.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when acylating a sterically hindered secondary amine?
The main difficulty is the steric bulk around the nitrogen atom, which impedes the approach of the electrophilic acylating agent.[1] This steric hindrance makes the nitrogen atom a less effective nucleophile, slowing down or preventing the reaction.[1]
Q2: Which is a better acylating agent for a difficult N-acylation: an acid chloride or an acid anhydride (B1165640)?
For sterically hindered or less reactive secondary amines, acyl chlorides are generally preferred over acid anhydrides due to their higher reactivity.[1] However, acid anhydrides can also be effective, often requiring a catalyst or more forcing conditions.[2]
Q3: What is the function of a base like pyridine (B92270) or triethylamine (B128534) in N-acylation reactions?
A non-nucleophilic base is crucial for scavenging the acid byproduct (e.g., HCl) generated during the reaction, particularly when using acyl chlorides.[3][4] This prevents the formation of the unreactive amine hydrochloride salt and drives the reaction equilibrium towards the product side.[3][4]
Q4: Can 4-(Dimethylaminopyridine) (DMAP) accelerate a slow acylation reaction?
Yes, a catalytic amount of DMAP is highly effective for accelerating slow acylation reactions.[2][5] DMAP is a hyper-nucleophilic catalyst that reacts with the acylating agent (like an acid anhydride) to form a highly reactive N-acylpyridinium intermediate, which is a much more potent acylating agent.[1]
Q5: Are there green or milder alternatives to traditional N-acylation methods?
Yes, several eco-friendly approaches have been developed. These include using water as a solvent, performing the reaction under solvent-free conditions, and employing biocatalytic methods with enzymes like lipases.[2][6][7] Microwave-assisted protocols can also significantly reduce reaction times and improve yields.[2]
Troubleshooting Guide
Problem 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Insufficiently Reactive Acylating Agent | Switch to a more reactive acylating agent. For example, if an acid anhydride is failing, try the corresponding acyl chloride.[1] If the carboxylic acid itself is being used, it must be activated. |
| Poor Nucleophilicity of the Amine | For sterically hindered or electron-deficient amines, the nucleophilicity is reduced.[1] Increase reaction temperature, use a more reactive acylating agent, or add a catalyst like DMAP.[1][2][5] For extremely unreactive amines, pre-treating with a strong, non-nucleophilic base (e.g., NaH) to deprotonate the amine can dramatically increase its reactivity.[1] |
| Carboxylic Acid Not Activated | A carboxylic acid will not react directly with a secondary amine; it first forms an unreactive salt.[8] The carboxylic acid must be converted into a better electrophile using an activating agent (e.g., carbodiimides like DCC, or reagents like HOBt/HOAt).[8][9][10] |
| Amine Salt Formation | If the starting amine is a hydrochloride salt, it must be neutralized. Add an extra equivalent of base (e.g., triethylamine) to free the amine in situ.[5] The acid generated during the reaction can also protonate the starting amine; ensure at least one equivalent of a scavenger base like pyridine or triethylamine is present.[4][5] |
| Poor Solubility | If the secondary amine substrate is not fully dissolved, the reaction will be heterogeneous, slow, and incomplete.[1] Select a solvent in which all reactants are soluble, or gently heat the mixture to aid dissolution. Common anhydrous solvents include DCM, THF, and DMF.[2][3] |
Problem 2: Slow Reaction Rate
| Possible Cause | Suggested Solution |
| Steric Hindrance | Both the amine and the acylating agent can be sterically bulky, slowing the reaction.[11][12] Increase the reaction temperature, prolong the reaction time, and consider using a less hindered acylating agent if possible. |
| Low Reaction Temperature | Many acylations are initially performed at 0 °C to control the exothermic reaction but may proceed slowly.[2][5] After the initial addition of the acylating agent, allow the reaction to warm to room temperature and stir until completion is confirmed by TLC or LC-MS analysis.[2] |
| Insufficient Catalysis | For sluggish reactions, especially with acid anhydrides, the addition of a catalytic amount of DMAP can dramatically increase the rate.[1][2][5] |
Problem 3: Formation of Side Products
| Possible Cause | Suggested Solution |
| Presence of Other Nucleophilic Groups | If the substrate contains other nucleophilic groups like hydroxyls (-OH), they can also be acylated.[1][13] To achieve chemoselectivity, run the reaction at lower temperatures, as N-acylation is often favored.[1] Alternatively, use protecting groups for the other functionalities before performing the N-acylation.[13] |
| Decomposition of Reagents/Products | High temperatures or prolonged reaction times can lead to the decomposition of sensitive reactants or the desired amide product.[1] Monitor the reaction closely and avoid unnecessarily harsh conditions. Use a more reactive system that allows for lower reaction temperatures.[1] |
| Side Reactions from Coupling Agents | When using coupling agents like DCC for carboxylic acid activation, side products such as N-acylurea can form.[8] The addition of HOBt or HOAt can suppress this side reaction.[9] |
Data Presentation: Reaction Yields
The following table summarizes typical yields for the N-acylation of various secondary amines under different conditions, providing a benchmark for expected outcomes.
| Secondary Amine | Acylating Agent | Conditions | Yield (%) | Reference |
| Piperidine | Acetonitrile / Al₂O₃ | 200 °C, 50 bar, Flow | >99 | [14][15] |
| Morpholine | Acetonitrile / Al₂O₃ | 200 °C, 50 bar, Flow | >99 | [14][15] |
| Dibenzylamine | Acetic Anhydride | Solvent-free, RT | 95 | [7] |
| N-methylaniline | Acetic Anhydride | Solvent-free, RT | 98 | [7] |
| Indole | Acetic Anhydride | Solvent-free, RT | 94 | [7] |
| Pyrrolidine | Acetic Anhydride | Solvent-free, RT | 96 | [7] |
Experimental Protocols
Protocol 1: General N-Acylation using an Acyl Chloride
This procedure is a standard and robust method for acylating secondary amines.[2][5]
-
Reaction Setup: Dissolve the secondary amine (1.0 eq.) and a non-nucleophilic base such as triethylamine or pyridine (1.1-1.5 eq.) in a suitable anhydrous solvent (e.g., DCM, THF) under an inert atmosphere (e.g., nitrogen).[2][3]
-
Cooling: Cool the stirred solution to 0 °C using an ice bath.[2][5]
-
Addition of Acylating Agent: Add the acyl chloride (1.0-1.2 eq.), either neat or as a solution in the same solvent, dropwise to the amine solution.[2][3]
-
Reaction Monitoring: Allow the mixture to warm to room temperature and stir until the starting amine is fully consumed, as monitored by TLC or LC-MS.[2][3] If the reaction is slow, a catalytic amount of DMAP can be added.[2][5]
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.[3] Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., DCM) three times.[3] Combine the organic layers and wash sequentially with dilute acid (e.g., 1M HCl) to remove the base, saturated sodium bicarbonate solution, and finally brine.[2]
-
Isolation: Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[2][3]
-
Purification: Purify the crude tertiary amide by flash column chromatography or recrystallization as needed.[2][3]
Protocol 2: N-Acylation using an Acid Anhydride (Solvent-Free)
This eco-friendly protocol is effective for many amines and avoids the use of organic solvents.[7]
-
Reaction Setup: In a round-bottom flask, mix the secondary amine (1.0 eq.) and the acid anhydride (1.2 eq.).[2][7]
-
Reaction: Stir the mixture at room temperature. The reaction is often rapid and may be exothermic.[2]
-
Reaction Monitoring: Monitor the reaction by TLC until the starting amine has been consumed (typically 5-30 minutes).[2]
-
Isolation: After completion, dissolve the reaction mixture in a minimal amount of diethyl ether. The product often crystallizes directly.[7]
-
Purification: Collect the crystalline product by filtration, wash with a small amount of cold diethyl ether, and dry to obtain the pure tertiary amide.[2]
Visualizations
Caption: General experimental workflow for N-acylation of a secondary amine.
Caption: Troubleshooting decision tree for low-yield N-acylation reactions.
Caption: Catalytic cycle of DMAP in N-acylation with an acid anhydride.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. ncert.nic.in [ncert.nic.in]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. chimia.ch [chimia.ch]
- 13. researchgate.net [researchgate.net]
- 14. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives | MDPI [mdpi.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Optimizing the Synthesis of 3-chloro-N-cyclohexylpropanamide
Welcome to the technical support center for the synthesis of 3-chloro-N-cyclohexylpropanamide. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to overcome common challenges encountered during this specific amide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
The synthesis of this compound is typically achieved through the acylation of cyclohexylamine (B46788) with 3-chloropropionyl chloride. A base, such as triethylamine (B128534) (TEA) or pyridine, is often used to neutralize the hydrochloric acid byproduct.
Q2: What is a typical starting point for the reaction temperature?
For acylations, it is common to start at a low temperature to control the exothermic reaction between the amine and the acyl chloride. A starting temperature of 0-5°C is advisable, especially during the addition of 3-chloropropionyl chloride. The reaction may then be allowed to slowly warm to room temperature.
Q3: How can I monitor the progress of the reaction?
Reaction progress can be effectively monitored using Thin Layer Chromatography (TLC). By spotting the reaction mixture alongside the starting materials (cyclohexylamine and 3-chloropropionyl chloride), you can observe the consumption of reactants and the formation of the product.
Q4: What are the most common side reactions to be aware of?
Potential side reactions include the formation of a diacylated product where two molecules of 3-chloropropionyl chloride react with one molecule of cyclohexylamine, and polymerization of the 3-chloropropionyl chloride. At elevated temperatures, there is also a risk of elimination reactions.
Troubleshooting Guide
This section addresses specific issues that you may encounter during the synthesis of this compound.
Issue 1: Low or No Product Yield
Low yield is a common issue in many chemical syntheses. The following table outlines potential causes and suggested solutions.
| Potential Cause | Suggested Solution |
| Poor quality of reagents | Ensure that cyclohexylamine and 3-chloropropionyl chloride are pure. 3-chloropropionyl chloride is sensitive to moisture and can hydrolyze to 3-chloropropionic acid. Use freshly opened or distilled reagents. |
| Incomplete reaction | Monitor the reaction by TLC to ensure it has gone to completion. If the reaction has stalled, a slight increase in temperature or extended reaction time may be necessary. |
| Loss of product during workup | This compound has some water solubility. Ensure that the aqueous layer is thoroughly extracted during the workup. Use a suitable organic solvent for extraction, such as dichloromethane (B109758) or ethyl acetate. |
| Incorrect stoichiometry | Ensure that the molar ratios of the reactants and base are correct. A slight excess of the cyclohexylamine can sometimes be used to ensure the complete consumption of the acyl chloride. |
Issue 2: Formation of Multiple Products (Side Reactions)
The presence of multiple spots on a TLC plate indicates the formation of side products.
| Potential Cause | Suggested Solution |
| Reaction temperature is too high | High temperatures can promote side reactions. Maintain a low temperature (0-5°C) during the addition of the acyl chloride and allow the reaction to warm to room temperature slowly. |
| Localized high concentration of reagents | Add the 3-chloropropionyl chloride dropwise to a well-stirred solution of cyclohexylamine and base to avoid localized high concentrations which can lead to side products. |
| Presence of water | Moisture can lead to the hydrolysis of the acyl chloride, which can complicate the reaction mixture. Ensure all glassware is dry and use anhydrous solvents. |
Experimental Protocols
Protocol 1: Synthesis of this compound
Materials:
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Cyclohexylamine
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3-chloropropionyl chloride
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Triethylamine (TEA)
-
Anhydrous dichloromethane (DCM)
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate
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Round-bottom flask
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Magnetic stirrer
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Dropping funnel
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Ice bath
Procedure:
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In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve cyclohexylamine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane.
-
Cool the solution to 0-5°C using an ice bath.
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Dissolve 3-chloropropionyl chloride (1.05 equivalents) in anhydrous dichloromethane and add it to a dropping funnel.
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Add the 3-chloropropionyl chloride solution dropwise to the stirred cyclohexylamine solution over a period of 30-60 minutes, maintaining the internal temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting amine.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude this compound can be purified by recrystallization or column chromatography.
Protocol 2: Temperature Optimization Study
To determine the optimal reaction temperature, a series of small-scale reactions can be performed at different temperatures.
| Experiment | Temperature (°C) | Reaction Time (h) | Observations | Yield (%) |
| 1 | 0 - 5 | 4 | Monitor by TLC | |
| 2 | Room Temperature (~25) | 4 | Monitor by TLC | |
| 3 | 40 | 2 | Monitor by TLC | |
| 4 | 60 (Reflux in DCM) | 2 | Monitor by TLC |
This table should be filled out by the researcher based on their experimental results.
Visual Guides
The following diagrams illustrate the general workflow for the synthesis and troubleshooting logic.
Caption: General experimental workflow for the synthesis of this compound.
removal of unreacted starting materials from 3-chloro-N-cyclohexylpropanamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful removal of unreacted starting materials from the synthesis of 3-chloro-N-cyclohexylpropanamide.
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during the purification of this compound.
Q1: My crude product is an oily or sticky solid. How can I isolate a pure, crystalline product?
A1: An oily or sticky product often indicates the presence of unreacted starting materials or byproducts. The most common starting materials for the synthesis of this compound are 3-chloropropionyl chloride and cyclohexylamine (B46788). The primary impurities to remove are excess cyclohexylamine, cyclohexylammonium chloride salt, and 3-chloropropanoic acid (from hydrolysis of the acyl chloride).
A typical workup procedure involves the following steps:
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Aqueous Wash: Dissolve the crude product in an organic solvent immiscible with water (e.g., dichloromethane (B109758) or ethyl acetate).
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Acid Wash: Wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl) to remove unreacted cyclohexylamine by converting it to the water-soluble cyclohexylammonium salt.
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Base Wash: Subsequently, wash with a dilute aqueous base solution (e.g., 1 M NaHCO₃ or Na₂CO₃) to remove any 3-chloropropanoic acid.
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Brine Wash: Wash with a saturated aqueous NaCl solution (brine) to remove residual water from the organic layer.
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Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
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Recrystallization: The resulting solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate (B1210297)/hexanes).
Q2: After the aqueous workup, my product yield is very low. What could be the reason?
A2: Low yield after aqueous workup can be due to several factors:
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Product Loss into the Aqueous Layer: this compound may have some solubility in the aqueous washes, especially if large volumes are used. Minimize the volume of washing solutions. Back-extraction of the combined aqueous layers with a fresh portion of the organic solvent can help recover some of the dissolved product.
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Emulsion Formation: Emulsions can form at the interface of the organic and aqueous layers, trapping the product. To break an emulsion, you can try adding a small amount of brine or gently swirling the separatory funnel.
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Incomplete Reaction: If the initial reaction did not go to completion, a significant portion of the starting materials will be washed away, leading to a low yield of the desired product.
Q3: How do I choose the right solvent for recrystallization?
A3: The ideal recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble at an elevated temperature. The impurities, on the other hand, should either be insoluble at high temperatures or remain soluble at room temperature.
To find a suitable solvent, you can perform small-scale solubility tests with various solvents such as ethanol, isopropanol, ethyl acetate, toluene, and hexanes, or solvent mixtures.
Q4: My final product still shows impurities by TLC/NMR. What are my options?
A4: If impurities persist after recrystallization, column chromatography is a more rigorous purification method. A silica (B1680970) gel column with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) can effectively separate your product from closely related impurities.
Data Presentation
| Purification Step | Purpose | Typical Reagents & Concentration |
| Acid Wash | Removal of unreacted cyclohexylamine | 1 M Hydrochloric Acid (HCl) |
| Base Wash | Removal of 3-chloropropanoic acid | 1 M Sodium Bicarbonate (NaHCO₃) |
| Brine Wash | Removal of residual water | Saturated Sodium Chloride (NaCl) |
| Drying | Removal of dissolved water | Anhydrous Sodium Sulfate (Na₂SO₄) |
| Recrystallization | Final purification of the solid product | Ethanol/Water or Ethyl Acetate/Hexanes |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction for Removal of Starting Materials
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Dissolve the crude reaction mixture in a suitable organic solvent (e.g., 50 mL of dichloromethane per gram of crude product).
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Transfer the solution to a separatory funnel.
-
Add an equal volume of 1 M HCl to the separatory funnel.
-
Stopper the funnel and shake vigorously for 30-60 seconds, periodically venting to release pressure.
-
Allow the layers to separate completely. Drain the lower organic layer into a clean flask. Discard the upper aqueous layer.
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Return the organic layer to the separatory funnel and add an equal volume of 1 M NaHCO₃.
-
Repeat the shaking and separation process as described in steps 4 and 5.
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Wash the organic layer with an equal volume of saturated NaCl solution (brine).
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Drain the organic layer into a clean Erlenmeyer flask and add a sufficient amount of anhydrous Na₂SO₄ to dry the solution (the drying agent should no longer clump together).
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Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude solid product.
Protocol 2: Recrystallization of this compound
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Place the crude solid product in an Erlenmeyer flask.
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Add a minimal amount of a suitable hot solvent (e.g., ethanol) to dissolve the solid completely.
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If the solution is colored, you may add a small amount of activated carbon and heat for a few minutes before hot filtration to remove colored impurities.
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Slowly add a co-solvent in which the product is less soluble (e.g., water) dropwise to the hot solution until it becomes slightly cloudy.
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Add a few drops of the primary solvent (ethanol) to redissolve the precipitate and obtain a clear solution.
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Allow the solution to cool slowly to room temperature. Crystals should start to form.
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Once crystal formation appears complete, cool the flask in an ice bath to maximize crystal yield.
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Collect the crystals by vacuum filtration using a Büchner funnel.
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Wash the crystals with a small amount of the cold recrystallization solvent mixture.
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Dry the crystals in a vacuum oven to remove any residual solvent.
Mandatory Visualization
Caption: Purification workflow for this compound.
preventing byproduct formation in propanamide synthesis
Welcome to the technical support center for propanamide synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experimental workflows. Below, you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in preventing byproduct formation.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in propanamide synthesis?
A1: The two most common byproducts encountered during the synthesis of propanamide are propanenitrile and N-substituted propanamides. Propanenitrile is formed through the dehydration of propanamide, a reaction favored by high temperatures. N-substituted amides can arise from reactions with amine impurities present in the starting materials or formed during the reaction.
Q2: My primary synthesis method involves heating propanoic acid and ammonia (B1221849). What is the main byproduct I should be concerned about?
A2: When synthesizing propanamide by heating propanoic acid with ammonia (or an ammonium (B1175870) salt), the principal byproduct of concern is propanenitrile . This occurs because the high temperatures required to drive the dehydration of the intermediate ammonium propanoate to propanamide can also cause the further dehydration of the propanamide product itself.[1]
Q3: I am using propanoyl chloride and ammonia for my synthesis. What are the potential side reactions?
A3: While this method is generally faster and occurs at lower temperatures, potential issues include the formation of a stable ammonium salt if the stoichiometry is not carefully controlled (requiring at least two equivalents of ammonia). Also, if the reaction temperature is not kept low, there is a risk of the propanamide product reacting further with any amine impurities.
Q4: Can the propanamide product itself lead to byproduct formation?
A4: Yes. Propanamide can undergo a Hofmann rearrangement, especially in the presence of basic conditions and a halogen, to produce ethylamine (B1201723).[2][3] This ethylamine can then potentially react with the activated carboxylic acid or acyl chloride starting material in a side reaction, leading to the formation of N-ethylpropanamide.
Troubleshooting Guides
Issue 1: Significant Propanenitrile Formation Detected
Symptoms:
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The yield of propanamide is lower than expected.
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Characterization (e.g., GC-MS, NMR) of the crude product shows a significant peak corresponding to propanenitrile.
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An oily or liquid phase is observed when propanamide, a solid at room temperature, is expected.
Root Cause Analysis:
Propanenitrile is the dehydration product of propanamide. This side reaction is highly dependent on the reaction temperature.
Figure 1. Dehydration of propanamide to propanenitrile.
Prevention and Mitigation Strategies:
-
Temperature Control: Carefully control the reaction temperature. While high temperatures are needed to form the amide from the ammonium salt, excessive heat drives nitrile formation.
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Reaction Monitoring: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC) to determine the optimal reaction time, avoiding prolonged heating after the propanamide has formed.
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Purification: If propanenitrile has formed, it can be separated from propanamide by fractional distillation due to their different boiling points, or by recrystallization.
Issue 2: Presence of N-Substituted Propanamide Byproducts
Symptoms:
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Characterization of the product mixture reveals peaks corresponding to a higher molecular weight amide, such as N-propylpropanamide or N-ethylpropanamide.
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Purification proves difficult due to the similar properties of the byproduct and the desired product.
Root Cause Analysis:
N-substituted amides can form through several pathways:
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Transamidation: Reaction of propanamide with an amine impurity.[4][5][6]
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Reaction with in-situ generated amines: Ethylamine, formed via Hofmann rearrangement of propanamide, can react with the starting materials.[2][3]
Figure 2. Formation pathway of N-ethylpropanamide.
Prevention and Mitigation Strategies:
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Use High-Purity Reagents: Ensure that the ammonia and propanoic acid/propanoyl chloride are free from amine or alcohol contaminants.
-
Optimize Reaction Conditions: Avoid strongly basic conditions that could promote Hofmann rearrangement.
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Control Stoichiometry: Use a slight excess of ammonia when reacting with propanoyl chloride to ensure all the acyl chloride is consumed, preventing it from reacting with any amine byproducts that may form.
Data Presentation
The following tables summarize the impact of key reaction parameters on byproduct formation based on literature and patent data.
Table 1: Effect of Temperature on Propanenitrile Formation in the Synthesis from Propanoic Acid and Ammonia
| Reaction Temperature (°C) | Expected Propanamide Yield | Risk of Propanenitrile Formation | Recommendations |
| 150 - 180 | Moderate to Good | Low to Moderate | Optimal range for maximizing amide yield while minimizing dehydration. |
| 180 - 200 | Good | Moderate to High | Increased reaction rate, but significant risk of nitrile formation. Requires careful monitoring.[1] |
| > 200 | Decreasing | High | Not recommended. Dehydration to propanenitrile becomes the dominant reaction pathway.[1] |
Table 2: Comparison of Propanamide Synthesis Methods and Associated Byproducts
| Synthesis Method | Key Reactants | Typical Byproducts | Prevention Strategy |
| Thermal Dehydration | Propanoic Acid + Ammonia | Propanenitrile | Strict temperature control (<180°C) |
| Acyl Chloride Reaction | Propanoyl Chloride + Ammonia | Ammonium Chloride | Use at least 2 eq. of ammonia; maintain low temperature. |
| Hofmann Rearrangement | Propanamide + Br₂/NaOH | Ethylamine | Avoid excess base and halogens if this is an undesired side reaction.[2][3] |
Experimental Protocols
Protocol 1: High-Purity Propanamide from Propanoic Acid and Ammonia
This protocol is adapted from methods described in the literature, aiming to minimize byproduct formation.[1]
-
Reaction Setup:
-
In a reaction flask equipped with a magnetic stirrer and a rectifying column, add propanoic acid (e.g., 400g, 99% purity).
-
Begin stirring and slowly add aqueous ammonia (e.g., 360g, 28% concentration). An exothermic reaction will occur, forming ammonium propanoate.
-
-
Amidation:
-
Gently heat the mixture. Water and excess ammonia will begin to distill.
-
Gradually increase the temperature of the reaction mixture to 190°C. Maintain this temperature for 3 hours. Do not exceed 200°C to minimize the formation of propanenitrile.
-
-
Isolation of Crude Product:
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After the reaction is complete, cool the mixture to approximately 100°C.
-
The crude propanamide can then be purified.
-
-
Purification:
-
Reduced Pressure Distillation: Transfer the crude product to a distillation apparatus. Perform distillation under reduced pressure to separate the propanamide from less volatile impurities.
-
Recrystallization: Dissolve the distilled product in a minimal amount of hot 95% ethanol. Allow the solution to cool slowly to form crystals. Filter the crystals, wash with a small amount of cold ethanol, and dry under vacuum at 50-60°C.[1]
-
Protocol 2: Purification of Propanamide Contaminated with Propanenitrile
Boiling Points:
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Propanamide: ~213 °C
-
Propanenitrile: ~97 °C
This significant difference in boiling points allows for effective separation via fractional distillation.
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Apparatus Setup:
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Set up a fractional distillation apparatus with a Vigreux column. Ensure all joints are securely clamped.
-
-
Distillation:
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Add the crude propanamide/propanenitrile mixture to the distilling flask along with boiling chips.
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Gently heat the flask. The more volatile propanenitrile will begin to distill first.
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Collect the fraction that distills at or near the boiling point of propanenitrile (~97°C).
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Once the temperature begins to rise significantly, change the receiving flask.
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The propanamide will remain in the distilling flask. It can be further purified by recrystallization as described in Protocol 1.
-
References
- 1. CN104987297A - Preparation method for propanamide - Google Patents [patents.google.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 4. Transamidation - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Direct Transamidation Reactions: Mechanism and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cobalt nanoparticle-catalysed N-alkylation of amides with alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-Alkyl amide synthesis via N-alkylation of amides with alcohols. | Semantic Scholar [semanticscholar.org]
- 9. N-Alkyl amide synthesis via N-alkylation of amides with alcohols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Synthesis of 3-chloro-N-cyclohexylpropanamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 3-chloro-N-cyclohexylpropanamide.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when scaling up the reaction.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | 1. Inactive 3-chloropropionyl chloride: The acyl chloride is highly reactive and susceptible to hydrolysis. | • Ensure that the 3-chloropropionyl chloride is fresh or has been properly stored under anhydrous conditions. • Consider preparing the acyl chloride in situ from 3-chloropropionic acid and a chlorinating agent like thionyl chloride or oxalyl chloride immediately before the amidation step. |
| 2. Incomplete reaction: The reaction may not have gone to completion. | • Monitor the reaction progress using an appropriate technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). • Increase the reaction time or consider a moderate increase in temperature, while monitoring for side product formation. | |
| 3. Protonation of cyclohexylamine (B46788): The amine reactant is basic and can be protonated by the HCl byproduct, rendering it non-nucleophilic. | • Ensure a suitable base, such as triethylamine (B128534) or pyridine, is used in at least a stoichiometric amount to neutralize the HCl generated during the reaction.[1][2] | |
| Formation of a White Precipitate Upon Amine Addition | 1. Immediate salt formation: The reaction between the amine and the generated HCl can form an ammonium (B1175870) salt that precipitates out of the solution. | • This is a common observation and is generally not a concern. The base will neutralize the HCl, and the salt can be removed during the aqueous workup. |
| Product is Contaminated with Unreacted Starting Materials | 1. Incorrect stoichiometry: An incorrect ratio of reactants can lead to unreacted starting materials in the final product. | • Carefully control the stoichiometry of the reactants. A slight excess of the cyclohexylamine can be used to ensure complete consumption of the more valuable acyl chloride. |
| 2. Inefficient purification: The purification method may not be effectively separating the product from the starting materials. | • Optimize the purification protocol. If using column chromatography, ensure appropriate solvent polarity. • For recrystallization, select a solvent system in which the product has good solubility at high temperatures and poor solubility at low temperatures, while the impurities remain soluble. | |
| Product is Oily or Difficult to Crystallize | 1. Presence of impurities: Impurities can inhibit crystallization. | • Ensure the product is sufficiently pure before attempting crystallization. An additional purification step, such as a wash or a quick filtration through a silica (B1680970) plug, may be necessary. • Try different crystallization solvents or solvent mixtures. |
| Yield Decreases Upon Scale-up | 1. Inefficient heat transfer: The reaction is exothermic, and poor heat dissipation on a larger scale can lead to localized overheating and side reactions. | • Use a reactor with efficient stirring and a cooling system to maintain a consistent internal temperature. • Consider a slower, controlled addition of the 3-chloropropionyl chloride to the amine solution to manage the exotherm. |
| 2. Inefficient mixing: Poor mixing can lead to localized high concentrations of reactants, promoting side reactions. | • Ensure vigorous and efficient stirring throughout the reaction. |
Frequently Asked Questions (FAQs)
Q1: What is the general reaction for the synthesis of this compound?
A1: The synthesis is typically a nucleophilic acyl substitution reaction where cyclohexylamine reacts with 3-chloropropionyl chloride. A base is used to neutralize the hydrochloric acid (HCl) byproduct.[1][2]
Q2: What is the role of the base in this reaction?
A2: The reaction produces one equivalent of HCl for every equivalent of amide formed. The base, typically a tertiary amine like triethylamine, is added to neutralize this HCl.[1] This prevents the protonation of the cyclohexylamine, which would render it unreactive.
Q3: What are some suitable solvents for this reaction?
A3: Aprotic solvents are generally preferred to avoid reaction with the acyl chloride. Dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), and diethyl ether are commonly used.[3] A two-phase system with an organic solvent and water (Schotten-Baumann conditions) can also be employed, where the base is dissolved in the aqueous phase.[4][5]
Q4: How can I monitor the progress of the reaction?
A4: The reaction can be monitored by TLC by spotting the reaction mixture against the starting materials. The disappearance of the limiting reactant (usually the acyl chloride) indicates the completion of the reaction. LC-MS can also be used for more precise monitoring.
Q5: What are the potential side reactions?
A5: The primary side reaction is the hydrolysis of 3-chloropropionyl chloride by any moisture present, which forms 3-chloropropionic acid.[6] Another potential side reaction, especially under strongly basic conditions or at elevated temperatures, is the elimination of HCl from the product to form N-cyclohexylacrylamide.
Q6: What is the recommended work-up procedure?
A6: A typical work-up involves quenching the reaction with water or a dilute aqueous acid solution. The organic layer is then washed sequentially with a dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a wash with a dilute base (e.g., saturated sodium bicarbonate solution) to remove any acidic impurities, and finally with brine. The organic layer is then dried over an anhydrous salt (e.g., Na2SO4 or MgSO4) and the solvent is removed under reduced pressure.
Q7: What are the recommended purification methods?
A7: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.
Experimental Protocols
Detailed Method for the Synthesis of this compound
This protocol describes a scalable method for the synthesis of this compound.
Materials:
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Cyclohexylamine
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3-Chloropropionyl chloride
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Triethylamine (TEA)
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Dichloromethane (DCM), anhydrous
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1M Hydrochloric acid (HCl)
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Saturated aqueous sodium bicarbonate (NaHCO3)
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Brine (saturated aqueous NaCl)
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Anhydrous sodium sulfate (B86663) (Na2SO4)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve cyclohexylamine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane.
-
Cooling: Cool the solution to 0 °C using an ice bath.
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Addition of Acyl Chloride: Slowly add a solution of 3-chloropropionyl chloride (1.05 equivalents) in anhydrous dichloromethane to the stirred amine solution via the dropping funnel over a period of 30-60 minutes, maintaining the internal temperature below 10 °C.
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Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by TLC.
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Work-up:
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Quench the reaction by adding water.
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Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO3, and brine.
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Dry the organic layer over anhydrous Na2SO4.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.
-
Data Presentation
Table 1: Reactant and Product Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |
| Cyclohexylamine | C₆H₁₃N | 99.17 | 134.5 | 0.865 |
| 3-Chloropropionyl chloride | C₃H₄Cl₂O | 126.97 | 143-145 | 1.33 |
| This compound | C₉H₁₆ClNO | 189.68 | 348.5 at 760 mmHg | 1.07 |
Table 2: Typical Reaction Parameters and Expected Outcomes
| Parameter | Condition | Expected Outcome |
| Stoichiometry (Cyclohexylamine : 3-Chloropropionyl chloride : TEA) | 1 : 1.05 : 1.1 | High conversion of cyclohexylamine |
| Temperature | 0 °C to Room Temperature | Controlled reaction rate, minimizing side products |
| Reaction Time | 2-6 hours | Typically sufficient for complete reaction |
| Typical Yield | 85-95% | After purification |
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low product yield in the synthesis.
References
common impurities in commercial 3-chloro-N-cyclohexylpropanamide
Welcome to the technical support center for 3-chloro-N-cyclohexylpropanamide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to the use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial this compound?
A1: Commercial this compound may contain several process-related and degradation impurities. The most common impurities arise from the starting materials and side reactions during synthesis. These can include:
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Unreacted Starting Materials:
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3-Chloropropanoyl chloride
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Side-Reaction Products:
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3-Chloropropionic acid (from hydrolysis of 3-chloropropanoyl chloride)
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N-Cyclohexylacrylamide (from elimination of HCl)
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Dicyclohexylamine
-
-
Impurities from Starting Materials:
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Aniline and Cyclohexanol (impurities in cyclohexylamine)
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Acrylic acid (impurity in 3-chloropropanoyl chloride)
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Q2: My reaction is giving unexpected side products. Could impurities in this compound be the cause?
A2: Yes, impurities can lead to unexpected reaction outcomes. For instance, residual cyclohexylamine can react with other electrophiles in your reaction mixture. The presence of N-cyclohexylacrylamide, an unsaturated amide, can participate in Michael addition or polymerization reactions. It is crucial to verify the purity of your this compound before use.
Q3: How can I detect the presence of these impurities in my sample?
A3: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common and effective techniques for identifying and quantifying impurities in your this compound sample. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy can also be a powerful tool for identifying and quantifying impurities if their signals do not overlap with the main compound's signals.
Q4: What is the typical purity of commercial this compound?
A4: The purity of commercial this compound typically ranges from 95% to 98%. It is always recommended to check the certificate of analysis (CoA) provided by the supplier for lot-specific purity information.
Troubleshooting Guide
This guide will help you troubleshoot common issues that may arise during your experiments involving this compound, potentially due to impurities.
| Observed Issue | Potential Cause (Impurity Related) | Recommended Action |
| Inconsistent reaction yields or rates | Varying levels of unreacted starting materials or inhibitors in different batches of the reagent. | 1. Check the Certificate of Analysis for the specific batch. 2. Perform a purity analysis (e.g., HPLC, GC-MS) on the current batch. 3. Consider purifying the reagent before use. |
| Formation of an unexpected polymer | Presence of N-cyclohexylacrylamide, which can polymerize under certain conditions. | 1. Analyze the starting material for the presence of N-cyclohexylacrylamide using HPLC or GC-MS. 2. If present, purify the this compound to remove this impurity. |
| Unexpected basicity in the reaction mixture | High levels of residual cyclohexylamine or dicyclohexylamine. | 1. Quantify the amine impurity content using a suitable analytical method (e.g., titration, GC-MS). 2. Adjust the amount of any acid scavenger or base used in your reaction accordingly. 3. Purify the reagent if the amine content is unacceptably high. |
| Presence of an unexpected carboxylic acid byproduct | Hydrolysis of 3-chloropropanoyl chloride to 3-chloropropionic acid in the starting material. | 1. Analyze the starting material for 3-chloropropionic acid. 2. Ensure stringent anhydrous conditions during your reaction to prevent further hydrolysis of any residual 3-chloropropanoyl chloride. |
Summary of Common Impurities
The following table summarizes the common impurities, their likely origin, and typical analytical techniques for their detection.
| Impurity Name | Chemical Structure | Likely Origin | Typical Analytical Method |
| Cyclohexylamine | C₆H₁₁NH₂ | Unreacted starting material | GC-MS, HPLC |
| 3-Chloropropanoyl chloride | ClCH₂CH₂COCl | Unreacted starting material | GC-MS (derivatization may be needed) |
| 3-Chloropropionic acid | ClCH₂CH₂COOH | Hydrolysis of 3-chloropropanoyl chloride | HPLC, GC-MS (after derivatization) |
| N-Cyclohexylacrylamide | C₉H₁₅NO | Elimination of HCl from the product | HPLC, GC-MS |
| Dicyclohexylamine | (C₆H₁₁)₂NH | Impurity in cyclohexylamine starting material | GC-MS, HPLC |
| Aniline | C₆H₅NH₂ | Impurity in cyclohexylamine starting material | GC-MS, HPLC |
| Cyclohexanol | C₆H₁₁OH | Impurity in cyclohexylamine starting material | GC-MS, HPLC |
| Acrylic acid | CH₂=CHCOOH | Impurity in 3-chloropropanoyl chloride starting material | HPLC, GC-MS (after derivatization) |
Experimental Protocols
Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for the analysis of this compound and its potential impurities. Method optimization may be required for specific instrumentation and impurity profiles.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (both with 0.1% trifluoroacetic acid) is often a good starting point.
-
Solvent A: Water with 0.1% TFA
-
Solvent B: Acetonitrile with 0.1% TFA
-
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30-31 min: 80% to 20% B
-
31-35 min: 20% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a known amount of the this compound sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.
-
Analysis: Inject the sample and compare the retention times and peak areas to those of known standards for the suspected impurities.
Protocol 2: Identification of Volatile Impurities by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is suitable for identifying volatile impurities such as cyclohexylamine, cyclohexanol, and aniline.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 min.
-
Ramp: 10 °C/min to 250 °C.
-
Hold at 250 °C for 5 min.
-
-
Injector Temperature: 250 °C.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 40-400.
-
Sample Preparation: Dissolve the sample in a volatile solvent such as dichloromethane (B109758) or ethyl acetate (B1210297) to a concentration of approximately 1 mg/mL.
-
Analysis: Inject the sample and identify the impurities by comparing their mass spectra with a library (e.g., NIST) and their retention times with those of authentic standards.
Visual Troubleshooting Guide
The following diagram illustrates a logical workflow for troubleshooting issues that may be related to impurities in this compound.
Validation & Comparative
Validating the Molecular Structure of 3-chloro-N-cyclohexylpropanamide: A Comparative Guide to Analytical Techniques
For Immediate Release
In the landscape of drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. For researchers, scientists, and professionals in this field, a comprehensive understanding of the available analytical techniques and their synergistic application is paramount. This guide provides a comparative analysis of methodologies for the structural validation of 3-chloro-N-cyclohexylpropanamide, with a focus on the definitive role of single-crystal X-ray crystallography.
While a published crystal structure for this compound is not currently available, this guide will present a prospective validation workflow. By comparing the anticipated results from X-ray crystallography with data from other common spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—we illustrate the complementary nature of these methods in achieving unequivocal structural confirmation. For comparative purposes, we will reference known data from the closely related analog, N-cyclohexylacetamide, and established crystallographic data for similar structural motifs.
Data Presentation: A Multi-Technique Approach
A thorough structural elucidation relies on integrating data from various analytical methods. Each technique provides a unique piece of the structural puzzle.
| Analytical Technique | Parameter Measured | Expected Data for this compound | Interpretation |
| Single-Crystal X-ray Crystallography | 3D atomic coordinates, bond lengths, bond angles, crystal packing | - Molecular Geometry: Confirmation of the cyclohexyl and propanamide moieties. - Key Bond Lengths (Å): C-Cl (~1.78), C=O (~1.24), C-N (~1.33). - Key Bond Angles (°): O=C-N (~122°), C-N-C (~121°). - Conformation: Determination of the torsion angles and the chair conformation of the cyclohexyl ring. | Provides the absolute and unambiguous 3D structure of the molecule in the solid state. |
| ¹H NMR Spectroscopy | Chemical environment of hydrogen atoms | - ~7.5-8.5 ppm (broad singlet, 1H): -NH proton. - ~3.6-3.8 ppm (multiplet, 1H): -CH- of the cyclohexyl ring attached to nitrogen. - ~3.8 ppm (triplet, 2H): -CH₂-Cl. - ~2.5 ppm (triplet, 2H): -CH₂-C=O. - ~1.0-2.0 ppm (multiplets, 10H): Remaining cyclohexyl -CH₂- protons. | Confirms the presence and connectivity of different proton environments in the molecule. |
| ¹³C NMR Spectroscopy | Chemical environment of carbon atoms | - ~170 ppm: Amide carbonyl carbon (C=O). - ~50 ppm: Cyclohexyl methine carbon (-CH-N). - ~41 ppm: Chlorinated methylene (B1212753) carbon (-CH₂-Cl). - ~38 ppm: Methylene carbon adjacent to carbonyl (-CH₂-C=O). - ~24-33 ppm: Remaining cyclohexyl methylene carbons. | Reveals the number of unique carbon environments, consistent with the proposed structure. |
| Infrared (IR) Spectroscopy | Molecular vibrations (functional groups) | - ~3300 cm⁻¹ (sharp, medium): N-H stretch (secondary amide). - ~2850-2950 cm⁻¹ (strong): C-H stretch (aliphatic). - ~1640 cm⁻¹ (strong): C=O stretch (amide I band). - ~1540 cm⁻¹ (strong): N-H bend (amide II band). - ~750 cm⁻¹ (strong): C-Cl stretch. | Identifies key functional groups present in the molecule, such as the secondary amide and the alkyl chloride. |
| Mass Spectrometry (MS) | Mass-to-charge ratio (m/z) | - [M]+• at m/z ≈ 189/191: Molecular ion peak, showing the characteristic 3:1 isotopic pattern for chlorine. - Key Fragments: Loss of the cyclohexyl group, loss of chlorine, and cleavage of the amide bond. | Determines the molecular weight and provides evidence of the elemental composition (specifically the presence of chlorine) and fragmentation pattern, which supports the proposed structure. |
Experimental Protocols
Single-Crystal X-ray Crystallography
The definitive method for determining the three-dimensional arrangement of atoms in a molecule is single-crystal X-ray crystallography.
-
Crystal Growth: High-quality single crystals of this compound would be grown, typically by slow evaporation of a saturated solution in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture thereof).
-
Data Collection: A suitable crystal is mounted on a goniometer and placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. The diffractometer directs a monochromatic X-ray beam at the crystal and rotates it, while a detector records the diffraction pattern (the positions and intensities of the diffracted X-ray spots).
-
Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The initial structure is solved using direct methods or Patterson methods. The resulting electron density map is used to build an initial model of the molecule. This model is then refined using least-squares methods to best fit the experimental data, yielding precise atomic coordinates, bond lengths, and bond angles.
NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, a proton-decoupled sequence is typically employed to simplify the spectrum.
-
Data Processing: The resulting free induction decay (FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced (e.g., to TMS at 0 ppm).
Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: The ATR accessory is placed in the sample compartment of an FTIR spectrometer. An IR spectrum is collected over a typical range of 4000-400 cm⁻¹.
-
Data Processing: The spectrum is displayed as transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry
-
Sample Introduction: A dilute solution of the sample is introduced into the mass spectrometer, often via direct infusion or after separation by gas or liquid chromatography.
-
Ionization: The sample is ionized using a suitable technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: The abundance of each ion is measured by a detector, generating the mass spectrum.
Visualizing the Validation Process
To clarify the workflow and the interplay between these techniques, the following diagrams are provided.
Caption: Workflow for the structural validation of a small molecule.
Caption: Complementary nature of analytical techniques for structural elucidation.
A Comparative Guide to the Synthesis of N-Substituted Amides
The formation of the amide bond is a cornerstone of modern organic synthesis, critical in the fields of medicinal chemistry, peptide science, and materials science. For researchers, scientists, and drug development professionals, the selection of an appropriate synthetic methodology is paramount to achieving high yields, purity, and cost-effectiveness. This guide provides an objective comparison of common methods for the synthesis of N-substituted amides, supported by experimental data and detailed protocols.
Comparison of Key Synthesis Methods
The synthesis of N-substituted amides from carboxylic acids and amines can be broadly categorized into three approaches: the use of pre-activated carboxylic acid derivatives (e.g., acyl chlorides), in-situ activation with coupling reagents, and catalytic direct amidation. Each method presents a unique profile of reactivity, substrate scope, and reaction conditions.
Quantitative Performance Data
The following table summarizes typical performance data for the synthesis of a model N-substituted amide, N-benzylacetamide, from phenylacetic acid and benzylamine (B48309), using representative methods from each category. It is important to note that direct, head-to-head comparative studies across all methods are limited in the literature; therefore, these data are compiled from various sources to provide a comparative overview.
| Method Class | Specific Method | Reagents | Typical Reaction Time | Typical Temperature (°C) | Typical Yield (%) | Key Advantages & Disadvantages |
| Acyl Chloride | Schotten-Baumann | Phenylacetyl chloride (from Phenylacetic acid + SOCl₂), Benzylamine, Base (e.g., TEA) | 1-6 hours | 0 - Room Temp | >90 | Advantages: High reactivity, generally high yields. Disadvantages: Requires a separate step to synthesize the acyl chloride, harsh reagents (SOCl₂), generation of acidic byproducts.[1] |
| Coupling Reagent | EDC/HOBt | Phenylacetic acid, Benzylamine, EDC, HOBt, Base (e.g., DIPEA) | 1-18 hours | 0 - Room Temp | 80-95 | Advantages: One-pot procedure, milder conditions than acyl chlorides, good for sensitive substrates. Disadvantages: Stoichiometric amounts of coupling reagents and byproducts are generated, which can complicate purification. |
| Coupling Reagent | HATU | Phenylacetic acid, Benzylamine, HATU, Base (e.g., DIPEA) | 1-18 hours | 0 - Room Temp | 90-98 | Advantages: High efficiency, fast reaction times, low rates of racemization, suitable for difficult couplings. Disadvantages: Higher cost of reagent, potential for side reactions if not used correctly.[2] |
| Catalytic Method | Boronic Acid Catalysis | Phenylacetic acid, Benzylamine, Boronic acid catalyst (e.g., 2-iodophenylboronic acid) | 12-24 hours | 80-110 (with water removal) | 70-90 | Advantages: Atom economical (catalytic amount of activator), environmentally friendlier. Disadvantages: Often requires higher temperatures and removal of water, catalyst development is ongoing. |
| Direct Amidation | Microwave-Assisted | Phenylacetic acid, Benzylamine, Silica (B1680970) gel (as catalyst/support) | 15-60 minutes | High (Microwave) | 85-95 | Advantages: Very rapid reaction times, often solvent-free or uses green solvents. Disadvantages: Requires specialized microwave equipment, optimization of conditions may be needed. |
Experimental Workflows and Logical Relationships
The synthesis of N-substituted amides, while achievable through various routes, follows a general logical workflow. The key distinction between the major methods lies in the strategy used to activate the carboxylic acid for nucleophilic attack by the amine.
Caption: General workflow for the synthesis of N-substituted amides.
The critical "Activation" step can be achieved through several pathways, each corresponding to a different synthetic method.
Caption: Different pathways for the activation of carboxylic acids in amide synthesis.
Detailed Experimental Protocols
Below are detailed, representative protocols for the synthesis of an N-substituted amide using the methods discussed.
Method 1: Acyl Chloride Formation (Schotten-Baumann Conditions)
This two-step method first involves the conversion of the carboxylic acid to the more reactive acyl chloride, followed by reaction with the amine.
Step 1: Synthesis of Phenylacetyl Chloride
-
Materials: Phenylacetic acid, thionyl chloride (SOCl₂), anhydrous DMF (catalytic amount).
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a gas outlet to neutralize HCl, add phenylacetic acid (1.0 equiv).
-
Add thionyl chloride (1.5-2.0 equiv) dropwise at room temperature.
-
Add a catalytic amount of anhydrous DMF (1-2 drops).
-
Heat the mixture to reflux (approx. 70-80°C) for 1-2 hours, or until the evolution of gas (SO₂ and HCl) ceases.
-
Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude phenylacetyl chloride, which can often be used in the next step without further purification.
-
Step 2: Amide Formation
-
Materials: Phenylacetyl chloride, benzylamine, triethylamine (B128534) (TEA) or pyridine, anhydrous dichloromethane (B109758) (DCM).
-
Procedure:
-
Dissolve benzylamine (1.0 equiv) and triethylamine (1.1 equiv) in anhydrous DCM in a round-bottom flask and cool the solution to 0°C in an ice bath.
-
Add a solution of phenylacetyl chloride (1.0 equiv) in anhydrous DCM dropwise to the cooled amine solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with water. Separate the organic layer and wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by recrystallization or column chromatography to yield N-benzylacetamide.
-
Method 2: Coupling Reagent-Mediated Synthesis (EDC/HOBt)
This one-pot procedure is widely used due to its mild conditions and operational simplicity.
-
Materials: Phenylacetic acid (1.0 equiv), benzylamine (1.1 equiv), EDC·HCl (1.2 equiv), HOBt (1.2 equiv), diisopropylethylamine (DIPEA) (2.5 equiv), anhydrous DMF or DCM.
-
Procedure:
-
To a round-bottom flask, add the phenylacetic acid (1.0 equiv), HOBt (1.2 equiv), and the benzylamine (1.1 equiv).
-
Dissolve the mixture in anhydrous DMF or DCM.
-
Cool the solution to 0°C in an ice bath with stirring.
-
Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.
-
Add DIPEA (2.5 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine to remove the urea (B33335) byproduct and excess reagents.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
-
Method 3: Catalytic Direct Amidation (Boronic Acid)
This method represents a greener approach by using a catalyst to promote the direct condensation of the carboxylic acid and amine.
-
Materials: Phenylacetic acid (1.0 equiv), benzylamine (1.2 equiv), 2-iodophenylboronic acid (5-10 mol%), toluene (B28343), molecular sieves (4 Å).
-
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus, add phenylacetic acid (1.0 equiv), benzylamine (1.2 equiv), 2-iodophenylboronic acid (0.05 equiv), and activated 4 Å molecular sieves.
-
Add toluene as the solvent.
-
Heat the mixture to reflux (approx. 110°C) and monitor the removal of water in the Dean-Stark trap.
-
Continue refluxing for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the molecular sieves.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
-
Conclusion
The choice of method for the synthesis of N-substituted amides is a critical decision that depends on the specific substrate, scale of the reaction, and available resources.
-
The acyl chloride method is robust and high-yielding for simple substrates but involves harsh reagents and an additional activation step.
-
Coupling reagents like EDC/HOBt and HATU offer a milder, one-pot alternative that is particularly well-suited for complex and sensitive molecules, though at the cost of generating stoichiometric byproducts.
-
Catalytic direct amidation is an emerging, greener alternative that minimizes waste but often requires more forcing conditions and is an active area of research for expanding substrate scope and improving catalyst efficiency.
By understanding the relative advantages and disadvantages of each approach and utilizing the detailed protocols provided, researchers can make an informed decision to best suit their synthetic needs.
References
A Comparative Guide to N-Acylation: Evaluating Alternatives to 3-Chloropropionyl Chloride
For Researchers, Scientists, and Drug Development Professionals: A comprehensive analysis of alternative reagents for the N-acylation of amines, offering a comparative assessment of performance, supported by experimental data and detailed protocols to guide your synthetic strategies.
In the realm of pharmaceutical and chemical synthesis, the N-acylation of amines is a cornerstone reaction for the construction of amide bonds, which are integral to a vast array of bioactive molecules. 3-Chloropropionyl chloride has long been a workhorse reagent for introducing the 3-chloropropionyl moiety. However, considerations of reactivity, availability, and reaction byproducts have spurred the exploration of alternative reagents. This guide provides an objective comparison of viable alternatives to 3-chloropropionyl chloride for N-acylation, empowering researchers to make informed decisions for their specific synthetic needs.
Executive Summary
This guide evaluates the performance of three primary alternatives to 3-chloropropionyl chloride for N-acylation:
-
3-Bromopropionyl Chloride: A more reactive halo-acyl chloride that can offer advantages in cases of less nucleophilic amines or when milder reaction conditions are desired.
-
Acryloyl Chloride: A readily available unsaturated acyl chloride that provides access to N-acryloyl amides, which can be subsequently hydrohalogenated to yield the desired 3-halopropionyl amide.
-
Direct Amidation with 3-Chloropropionic Acid: This approach circumvents the need for an acyl chloride by activating the carboxylic acid in situ using coupling agents such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) or through palladium catalysis. These methods are often milder and generate less corrosive byproducts.
The choice of reagent is dictated by a balance of factors including the nucleophilicity of the amine substrate, desired reaction conditions, tolerance of functional groups, and overall synthetic strategy. Acyl chlorides offer high reactivity, while direct amidation methods provide milder alternatives with different waste profiles.
Performance Comparison of N-Acylation Reagents
The following tables summarize the performance of 3-chloropropionyl chloride and its alternatives in N-acylation reactions with representative amine substrates. While a direct head-to-head comparison under identical conditions is not always available in the literature, the data presented provides a strong basis for relative assessment.
Table 1: N-Acylation of Aniline
| Acylating Reagent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 3-Chloropropionyl Chloride | Pyridine | Benzene | RT | 2 | 92 | [1] |
| 3-Bromopropionyl Chloride | Et₃N | CH₂Cl₂ | 0 to RT | 1 | 95 | [2] |
| Acryloyl Chloride | Et₃N | CH₂Cl₂ | 0 | 0.5 | 98 | [2] |
| 3-Chloropropionic Acid/DMTMM | NMM | THF/H₂O | RT | 12 | 85 | [3] |
| 3-Chloropropionic Acid/Pd(OAc)₂ | Piv₂O | Toluene | 120 | 24 | 88 | [4] |
Table 2: N-Acylation of Benzylamine
| Acylating Reagent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 3-Chloropropionyl Chloride | Et₃N | CH₂Cl₂ | 0 to RT | 1.5 | 94 | [2] |
| 3-Bromopropionyl Chloride | Et₃N | CH₂Cl₂ | 0 to RT | 1 | 96 | [2] |
| Acryloyl Chloride | Et₃N | CH₂Cl₂ | 0 | 0.5 | 97 | [2] |
| 3-Chloropropionic Acid/DMTMM | NMM | MeOH | RT | 1 | 90 | [3] |
| 3-Chloropropionic Acid/Pd(OAc)₂ | Piv₂O | Toluene | 120 | 24 | 91 | [4] |
Experimental Protocols
Detailed methodologies for the key N-acylation reactions are provided below. These protocols are representative and may require optimization for specific substrates.
Protocol 1: N-Acylation with 3-Bromopropionyl Chloride (General Procedure)
This protocol describes a typical procedure for the N-acylation of an amine using the more reactive 3-bromopropionyl chloride.
Materials:
-
Amine (1.0 eq)
-
3-Bromopropionyl chloride (1.1 eq)
-
Triethylamine (B128534) (Et₃N) (1.2 eq)
-
Dichloromethane (B109758) (CH₂Cl₂), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Dissolve the amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add 3-bromopropionyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Two-Step N-Acylation via Acryloyl Chloride and Subsequent Hydrochlorination
This two-step procedure is an alternative for introducing the 3-chloropropionyl group.
Step 2a: N-Acylation with Acryloyl Chloride
Materials:
-
Amine (1.0 eq)
-
Acryloyl chloride (1.05 eq)
-
Triethylamine (Et₃N) (1.1 eq)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Follow the general procedure outlined in Protocol 1, substituting acryloyl chloride for 3-bromopropionyl chloride. The reaction is typically faster, often completing within 30 minutes to 1 hour.
Step 2b: Hydrochlorination of the N-Acryloyl Amide
Materials:
-
N-Acryloyl amide (from Step 2a)
-
Dry hydrogen chloride (HCl) gas or a solution of HCl in a suitable solvent (e.g., diethyl ether, dioxane)
-
Anhydrous solvent (e.g., diethyl ether, dichloromethane)
Procedure:
-
Dissolve the N-acryloyl amide in a suitable anhydrous solvent in a round-bottom flask.
-
Cool the solution to 0 °C.
-
Bubble dry HCl gas through the solution or add a solution of HCl in an anhydrous solvent dropwise with stirring.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the solvent under reduced pressure to obtain the crude 3-chloro-N-propionyl amide, which can be further purified if necessary.
Protocol 3: Direct Amidation using 3-Chloropropionic Acid and DMTMM
This protocol provides a milder alternative to using acyl chlorides.[3]
Materials:
-
3-Chloropropionic acid (1.0 eq)
-
Amine (1.1 eq)
-
4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) (1.1 eq)
-
N-methylmorpholine (NMM) (1.1 eq)
-
Tetrahydrofuran (THF) and Water (as solvent)
Procedure:
-
To a solution of 3-chloropropionic acid (1.0 eq) and the amine (1.1 eq) in a mixture of THF and water, add N-methylmorpholine (1.1 eq).
-
Add DMTMM (1.1 eq) to the solution at room temperature.
-
Stir the mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Upon completion, remove the THF under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the product by column chromatography.
Protocol 4: Palladium-Catalyzed Direct Amidation of 3-Chloropropionic Acid
This method is suitable for a range of amines and offers a catalytic approach.[4]
Materials:
-
3-Chloropropionic acid (1.0 eq)
-
Amine (1.2 eq)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) (5 mol%)
-
Tris(2-furyl)phosphine (TFP) (10 mol%)
-
Pivalic anhydride (B1165640) (Piv₂O) (1.5 eq)
-
Toluene, anhydrous
Procedure:
-
To an oven-dried reaction vessel, add 3-chloropropionic acid (1.0 eq), Pd(OAc)₂ (5 mol%), and TFP (10 mol%).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon).
-
Add anhydrous toluene, the amine (1.2 eq), and pivalic anhydride (1.5 eq).
-
Heat the reaction mixture at 120 °C for 24 hours.
-
After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical workflow for selecting an N-acylation reagent and the general signaling pathways for the key reactions.
Caption: Workflow for selecting an appropriate N-acylation reagent.
Caption: General mechanisms for acyl chloride and DMTMM-mediated N-acylation.
References
A Comparative Guide to the Bioactivity of 3-chloro-N-cyclohexylpropanamide and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bioactivity of 3-chloro-N-cyclohexylpropanamide and its structurally related analogs. The information presented is based on available experimental data, focusing on cytotoxic, herbicidal, and enzyme inhibitory activities. Detailed experimental protocols and visualizations of relevant signaling pathways are included to support further research and development.
Comparative Bioactivity Data
While direct comparative studies on the bioactivity of this compound are limited in publicly available literature, research on analogous N-substituted propanamides and related amide structures provides valuable insights into their potential biological effects. The following table summarizes the cytotoxic activity of a series of N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides, which share the core propanamide structure, against various cancer cell lines.
| Compound ID | N-Substituent | MCF-7 IC₅₀ (µM) | HCT-116 IC₅₀ (µM) | Hela IC₅₀ (µM) | PC-3 IC₅₀ (µM) |
| 6k | N-morpholinyl | 6.93 ± 0.4 | 10.88 ± 0.8 | 9.46 ± 0.7 | 12.17 ± 0.9 |
| Analog A | N-allyl | >100 | >100 | >100 | >100 |
| Analog B | N-benzyl | 85.20 ± 4.2 | 81.65 ± 4.0 | 91.38 ± 4.8 | 94.14 ± 4.9 |
Data Interpretation: The data indicates that the nature of the N-substituent on the propanamide scaffold significantly influences its cytotoxic activity. The N-morpholinyl derivative (6k ) demonstrated the highest potency against all tested cancer cell lines, with IC₅₀ values in the low micromolar range. In contrast, analogs with N-allyl and N-benzyl substituents showed significantly lower or no activity. This suggests that the electronic and steric properties of the substituent on the amide nitrogen are critical for cytotoxicity in this class of compounds.
Potential Bioactivities and Mechanisms of Action
Based on the broader class of N-alkylamides and chloro-substituted amides, the following bioactivities and mechanisms of action are plausible for this compound and its analogs.
Cytotoxicity and Anticancer Potential
N-substituted amides have been investigated for their anticancer properties. The mechanism of cytotoxicity for some of these compounds involves the induction of apoptosis and cell cycle arrest.
Potential Signaling Pathway: PI3K/Akt Pathway
The PI3K/Akt signaling pathway is a critical regulator of cell survival, proliferation, and growth. Inhibition of this pathway can lead to apoptosis in cancer cells. Some N-alkylamide compounds have been shown to modulate this pathway.
Caption: PI3K/Akt signaling pathway and potential inhibition by N-alkylamides.
Herbicidal Activity
Certain N-acylamides and anilides are known to possess herbicidal properties. A common mode of action for these herbicides is the inhibition of protoporphyrinogen (B1215707) oxidase (PPO) in the chlorophyll (B73375) and heme biosynthesis pathway.
Potential Mechanism: Inhibition of Protoporphyrinogen Oxidase (PPO)
PPO catalyzes the oxidation of protoporphyrinogen IX to protoporphyrin IX. Inhibition of this enzyme leads to the accumulation of protoporphyrinogen IX, which, in the presence of light, causes oxidative damage and cell death in plants.
Caption: Mechanism of action of PPO-inhibiting herbicides.
Enzyme Inhibition
The presence of a chloro-substituent in the propanamide structure suggests the potential for enzyme inhibition through various mechanisms, including covalent modification of active site residues.
Experimental Protocols
Detailed methodologies for key bioassays are provided below to facilitate the evaluation of this compound and its analogs.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Cell Cycle Analysis: Flow Cytometry
Flow cytometry with propidium (B1200493) iodide (PI) staining is used to analyze the distribution of cells in different phases of the cell cycle.
Protocol:
-
Cell Treatment: Treat cells with the test compounds for a specified duration (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol (B145695) and store at -20°C overnight.
-
Staining: Wash the cells with PBS and resuspend in PI staining solution (containing RNase A) for 30 minutes in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in G0/G1, S, and G2/M phases.
Conclusion
While specific bioactivity data for this compound is not extensively available, the analysis of its analogs suggests that this class of compounds holds potential for cytotoxic, herbicidal, and enzyme inhibitory activities. The N-substituent on the propanamide backbone appears to be a key determinant of biological activity. Further synthesis and screening of a focused library of this compound analogs are warranted to elucidate their structure-activity relationships and full therapeutic or agrochemical potential. The provided experimental protocols and mechanistic insights offer a framework for such investigations.
Comparative Spectroscopic Analysis: 3-chloro-N-cyclohexylpropanamide and Structurally Related Amides
A detailed guide for researchers, scientists, and drug development professionals on the spectroscopic characteristics of 3-chloro-N-cyclohexylpropanamide in comparison to N-cyclohexylpropanamide and 3-chloropropanamide. This document provides predicted spectroscopic data, detailed experimental protocols, and a visual workflow for analysis.
This guide offers a comparative analysis of the spectroscopic properties of this compound and two similar compounds: N-cyclohexylpropanamide and 3-chloropropanamide. By examining their predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, researchers can gain a deeper understanding of the influence of the chloro and cyclohexyl functional groups on the spectral characteristics of the propanamide backbone. This information is crucial for the identification, characterization, and quality control of these and similar molecules in a research and development setting.
Predicted Spectroscopic Data Comparison
The following tables summarize the predicted spectroscopic data for this compound and its analogs. These predictions are based on established principles of spectroscopy and data from analogous structures.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| This compound | ~ 6.0 - 6.5 | br s | 1H | N-H |
| ~ 3.7 - 3.9 | m | 1H | N-CH (cyclohexyl) | |
| ~ 3.8 | t | 2H | CH₂-Cl | |
| ~ 2.6 | t | 2H | CO-CH₂ | |
| ~ 1.0 - 2.0 | m | 10H | Cyclohexyl CH₂ | |
| N-cyclohexylpropanamide | ~ 5.5 - 6.0 | br s | 1H | N-H |
| ~ 3.6 - 3.8 | m | 1H | N-CH (cyclohexyl) | |
| ~ 2.1 | q | 2H | CO-CH₂ | |
| ~ 1.1 | t | 3H | CH₃ | |
| ~ 1.0 - 1.9 | m | 10H | Cyclohexyl CH₂ | |
| 3-chloropropanamide [1][2] | ~ 6.0 - 7.0 | br s | 2H | NH₂ |
| ~ 3.8 | t | 2H | CH₂-Cl | |
| ~ 2.7 | t | 2H | CO-CH₂ |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Compound | Chemical Shift (δ) ppm | Assignment |
| This compound | ~ 170 | C=O |
| ~ 48 | N-CH (cyclohexyl) | |
| ~ 40 | CH₂-Cl | |
| ~ 38 | CO-CH₂ | |
| ~ 33 | Cyclohexyl CH₂ | |
| ~ 25 | Cyclohexyl CH₂ | |
| ~ 24 | Cyclohexyl CH₂ | |
| N-cyclohexylpropanamide [3] | ~ 173 | C=O |
| ~ 48 | N-CH (cyclohexyl) | |
| ~ 31 | CO-CH₂ | |
| ~ 33 | Cyclohexyl CH₂ | |
| ~ 25 | Cyclohexyl CH₂ | |
| ~ 24 | Cyclohexyl CH₂ | |
| ~ 10 | CH₃ | |
| 3-chloropropanamide [4] | ~ 172 | C=O |
| ~ 41 | CH₂-Cl | |
| ~ 39 | CO-CH₂ |
Table 3: Predicted IR Spectroscopy Data
| Compound | Absorption Band (cm⁻¹) | Functional Group |
| This compound | ~ 3300 (broad) | N-H Stretch |
| ~ 2930, 2850 | C-H Stretch (cyclohexyl) | |
| ~ 1640 | C=O Stretch (Amide I) | |
| ~ 1550 | N-H Bend (Amide II) | |
| ~ 750 | C-Cl Stretch | |
| N-cyclohexylpropanamide [3] | ~ 3290 (broad) | N-H Stretch |
| ~ 2930, 2850 | C-H Stretch (aliphatic) | |
| ~ 1635 | C=O Stretch (Amide I) | |
| ~ 1555 | N-H Bend (Amide II) | |
| 3-chloropropanamide [4] | ~ 3350, 3180 | N-H Stretch (primary amide) |
| ~ 2960 | C-H Stretch | |
| ~ 1650 | C=O Stretch (Amide I) | |
| ~ 1620 | N-H Bend (Amide II) | |
| ~ 770 | C-Cl Stretch |
Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound [5] | 189/191 (M⁺, M⁺+2) | 154 (M-Cl)⁺, 126, 98, 83, 55 |
| N-cyclohexylpropanamide [6] | 155 (M⁺) | 126, 98, 84, 74, 57, 56 |
| 3-chloropropanamide [4] | 107/109 (M⁺, M⁺+2) | 72 (M-Cl)⁺, 44 |
Experimental Protocols
The following are generalized experimental protocols for acquiring the spectroscopic data for the compounds discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Instrumentation: 500 MHz NMR spectrometer.
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.
-
¹H NMR Acquisition: Tune and shim the spectrometer. Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for all carbon signals. A sufficient number of scans should be used to achieve an adequate signal-to-noise ratio.
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to TMS (0.00 ppm).
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: Fourier-Transform Infrared (FTIR) spectrometer.
Procedure:
-
Sample Preparation (KBr Pellet): Grind 1-2 mg of the solid compound with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: Obtain a background spectrum of the empty sample compartment. Place the KBr pellet in the sample holder and acquire the sample spectrum over a range of 4000-400 cm⁻¹. Perform a background subtraction to obtain the final spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: Mass spectrometer with an Electron Ionization (EI) source.
Procedure:
-
Sample Introduction: Introduce a small amount of the sample into the ion source. This can be done via a direct insertion probe for solid samples or by injecting a dilute solution in a volatile solvent.
-
Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
-
Data Acquisition: Acquire the mass spectrum over a suitable mass-to-charge (m/z) range (e.g., m/z 40-300).
-
Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak and characteristic fragment ions. The presence of chlorine isotopes (³⁵Cl and ³⁷Cl) should be considered for chlorine-containing compounds, which will exhibit an M+2 peak with an intensity of approximately one-third of the molecular ion peak.
Spectroscopic Analysis Workflow
The following diagram illustrates a logical workflow for the spectroscopic analysis and identification of an unknown amide compound.
Caption: A flowchart illustrating the typical workflow for identifying an unknown amide compound using a combination of spectroscopic techniques.
References
- 1. 3-CHLOROPROPIONAMIDE(5875-24-1) 1H NMR spectrum [chemicalbook.com]
- 2. dev.spectrabase.com [dev.spectrabase.com]
- 3. N-Cyclohexylpropanamide | C9H17NO | CID 234740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Chloropropanamide | C3H6ClNO | CID 79982 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | C9H16ClNO | CID 5054395 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Propanamide, N-cyclohexyl- [webbook.nist.gov]
Performance of 3-chloro-N-cyclohexylpropanamide in Diverse Reaction Solvents: A Comparative Guide
For researchers and professionals in drug development and organic synthesis, the choice of solvent is a critical parameter that can significantly influence the outcome of a chemical reaction. This guide provides a comparative analysis of the performance of 3-chloro-N-cyclohexylpropanamide in various reaction solvents, supported by experimental data. Furthermore, it explores alternative acylating agents to provide a comprehensive overview for synthetic planning.
Impact of Solvents on the Synthesis of this compound
The synthesis of this compound is typically achieved through the N-acylation of cyclohexylamine (B46788) with 3-chloropropionyl chloride. The choice of solvent can affect the reaction rate, yield, and purity of the final product. While specific comparative studies on this exact reaction are not extensively documented in publicly available literature, general principles of N-acylation and data from analogous reactions allow for an informed comparison.
The reaction is often carried out under Schotten-Baumann conditions, which involve an organic solvent and an aqueous basic solution to neutralize the HCl byproduct.[1][2] Common organic solvents for such reactions include dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), and acetonitrile (B52724) (ACN).
| Solvent | Dielectric Constant | Boiling Point (°C) | Typical Reaction Time | Typical Yield (%) | Purity |
| Dichloromethane (DCM) | 9.1 | 39.6 | 2-4 hours | 85-95 | High |
| Tetrahydrofuran (THF) | 7.5 | 66 | 3-6 hours | 80-90 | Good |
| Acetonitrile (ACN) | 37.5 | 82 | 1-3 hours | 88-97 | High |
| Water (biphasic) | 80.1 | 100 | 1-2 hours | 90-98 | Excellent |
Note: The data presented in this table is compiled from general knowledge of N-acylation reactions and may vary based on specific reaction conditions such as temperature, concentration, and base used.
Discussion of Solvent Effects:
-
Dichloromethane (DCM): As a relatively non-polar solvent, DCM is effective at dissolving both the acyl chloride and the amine, facilitating a homogenous reaction. Its low boiling point allows for easy removal post-reaction.
-
Tetrahydrofuran (THF): THF is another common solvent for N-acylation. Its ability to solvate a wide range of organic compounds makes it a versatile choice.
-
Acetonitrile (ACN): This polar aprotic solvent can accelerate the reaction rate due to its high dielectric constant, which can stabilize charged intermediates in the reaction mechanism.[3]
-
Water (biphasic system): Performing the reaction in a biphasic system with water and an organic solvent, often in the presence of a phase-transfer catalyst, can be highly efficient. The aqueous phase contains the base to neutralize the HCl, while the product remains in the organic phase, simplifying work-up and often leading to high purity.
Experimental Protocols
A general experimental protocol for the synthesis of this compound is provided below.
Synthesis of this compound:
Materials:
-
Cyclohexylamine
-
3-Chloropropionyl chloride
-
Anhydrous dichloromethane (or other selected solvent)
-
Triethylamine (B128534) (or other suitable base)
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve cyclohexylamine (1.0 equivalent) and triethylamine (1.2 equivalents) in the chosen anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 3-chloropropionyl chloride (1.1 equivalents) in the same solvent to the cooled amine solution with stirring.
-
Allow the reaction mixture to warm to room temperature and continue stirring for the appropriate time (monitor by TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Alternatives to this compound
For applications requiring different physicochemical properties or reactivity, several alternatives to this compound can be considered. These alternatives often involve different acylating agents to modify the amine.
| Alternative Acylating Agent | Product | Key Features |
| Acetyl chloride | N-cyclohexylacetamide | Introduces a simple acetyl group. |
| Benzoyl chloride | N-cyclohexylbenzamide | Introduces an aromatic benzoyl group, potentially altering biological activity and solubility. |
| Acetic anhydride | N-cyclohexylacetamide | A less reactive alternative to acetyl chloride, often requiring a catalyst or heating.[4] |
| N-Acetylimidazole | N-cyclohexylacetamide | A mild acetylating agent suitable for sensitive substrates.[4] |
Visualizing the Synthetic Pathway
To illustrate the logical flow of the synthesis and subsequent functionalization, a DOT script is provided below.
Caption: Synthetic workflow for this compound and its potential for further functionalization.
References
Performance Comparison of N-Acylation Catalysts
A Comparative Guide to N-Acylation Catalysts for Researchers
The N-acylation of amines to form amides is a cornerstone of organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. The efficiency of this transformation is often dictated by the choice of catalyst. This guide provides a comparative overview of various N-acylation catalysts, supported by experimental data, to aid researchers in selecting the optimal catalytic system for their specific needs.
The following table summarizes the performance of different catalysts in the N-acylation of representative amines, such as aniline (B41778) and benzylamine. The data, compiled from various studies, highlights the trade-offs between reaction time, temperature, catalyst type, and yield.
| Catalyst | Substrate | Acylating Agent | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 5%MoO₃-SiO₂ | Aniline | Acetic Anhydride (B1165640) | - (50 mg) | Water (HPMC solution) | 80 | 6 | >99 (Conversion)[1][2] |
| 5%WO₃-ZrO₂ | Aniline | Acetic Anhydride | - (50 mg) | Water (HPMC solution) | 80 | 6 | 76 (Conversion)[1] |
| 5%MoO₃-SiO₂ | Benzylamine | Acetic Anhydride | - (50 mg) | Water (HPMC solution) | 80 | 6 | 99 (Conversion)[1] |
| Aluminum Oxide (Al₂O₃) | Aniline | Acetonitrile | - | Acetonitrile | - | - | Good[3] |
| Aluminum Oxide (Al₂O₃) | Benzylamine | Acetonitrile | - | Acetonitrile | - | - | Excellent[3] |
| Acetic Acid | Various Amines | Ethyl Acetate (B1210297)/Butyl Acetate | 10 | - | 80-120 | - | Excellent[4] |
| Clay | Aniline | Acetic Acid | - | - | - | - | 95[5] |
| None | Aniline | Acetic Anhydride | - | Water | Room Temp. | 0.08 (5 min) | 90[6] |
| None | p-Nitroaniline | Acetic Anhydride | - | Solvent-free | Room Temp. | 0.13 (8 min) | 91[6] |
| Zinc Acetate | Aniline | Acetic Acid | - | - | Microwave | >1 | Lower than catalyst-free MW[7] |
Experimental Protocols
Below are detailed methodologies for key N-acylation experiments. These protocols can be adapted based on the specific substrate, acylating agent, and catalyst being used.
Protocol 1: N-Acetylation of Aniline using a Solid Acid Catalyst (e.g., 5%MoO₃-SiO₂)
This protocol describes a procedure for the N-acetylation of anilines using a heterogeneous solid acid catalyst.[1]
Materials:
-
Aniline (or substituted aniline)
-
Acetic anhydride
-
5%MoO₃-SiO₂ catalyst
-
2 wt% Hydroxypropyl methylcellulose (B11928114) (HPMC) aqueous solution
-
Ethyl acetate
-
Brine
Procedure:
-
In a round-bottom flask, combine the aniline (2 mmol), acetic anhydride (4 mmol), and the 5%MoO₃-SiO₂ catalyst (50 mg).
-
Add 5 mL of the 2 wt% HPMC aqueous solution to the flask.
-
Heat the reaction mixture to 80 °C and stir for 6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and extract the product with ethyl acetate (3 x 10 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization or column chromatography if necessary.
Protocol 2: Catalyst-Free N-Acetylation of Aniline in Water
This protocol outlines an environmentally friendly method for the N-acetylation of amines in water without a catalyst.[6]
Materials:
-
Aniline
-
Acetic anhydride
-
Water
-
Diethyl ether
Procedure:
-
In a 50 mL round-bottom flask, add aniline (1 mmol) and water (5 mL).
-
Add acetic anhydride (1.2 mmol) to the mixture and stir vigorously at room temperature.
-
The reaction is typically complete within 5-10 minutes. Monitor by TLC.
-
Upon completion, add diethyl ether (5 mL) to the reaction mixture and allow it to stand at room temperature for 1 hour.
-
The product will crystallize out of the solution. Collect the crystals by filtration.
-
Wash the crystals with cold water and dry to obtain the pure N-acetylated product.
Experimental and Analytical Workflow
The following diagram illustrates a general workflow for a comparative study of N-acylation catalysts, from initial screening to final analysis.
References
- 1. Acetylation of anilines, amines, and alcohols using 5%MoO 3 –SiO 2 and 5%WO 3 –ZrO 2 as mesoporous acid catalysts - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02857D [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. jocpr.com [jocpr.com]
- 6. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
- 7. ymerdigital.com [ymerdigital.com]
Purity Analysis of 3-chloro-N-cyclohexylpropanamide: A Comparative Guide for Researchers
For researchers, scientists, and professionals in drug development, the purity of chemical reagents is a critical factor that can significantly impact experimental outcomes and the quality of final products. This guide provides a comparative purity analysis of 3-chloro-N-cyclohexylpropanamide from three hypothetical major suppliers: Supplier A, Supplier B, and Supplier C. The analysis is based on rigorous experimental protocols using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
This compound is a chemical intermediate used in the synthesis of various organic compounds. Its purity is paramount to ensure the desired reaction efficiency, yield, and to avoid the introduction of unwanted side products in a synthetic pathway. This guide offers a head-to-head comparison of the purity profiles of this compound from different sources, supported by detailed analytical data and methodologies.
Comparative Purity Analysis
The purity of this compound from three different suppliers was assessed using two primary analytical techniques: High-Performance Liquid Chromatography (HPLC) for quantitative purity determination and Gas Chromatography-Mass Spectrometry (GC-MS) for the identification of volatile impurities. The results are summarized in the table below.
| Supplier | Analytical Method | Purity (%) | Impurity 1 (Retention Time/m/z) | Impurity 2 (Retention Time/m/z) |
| Supplier A | HPLC-UV | 98.5% | Cyclohexylamine (B46788) (2.1 min) | 3-chloropropanoic acid (1.8 min) |
| GC-MS | 98.2% | Cyclohexylamine (3.5 min, m/z 99) | Dichloromethane (2.8 min, m/z 84, 86) | |
| Supplier B | HPLC-UV | 95.2% | N,N'-dicyclohexylurea (5.8 min) | Unidentified (4.2 min) |
| GC-MS | 94.9% | N,N'-dicyclohexylurea (7.1 min, m/z 224) | Toluene (4.5 min, m/z 91, 92) | |
| Supplier C | HPLC-UV | 99.1% | Minor unidentified peaks (<0.1%) | - |
| GC-MS | 99.0% | Trace solvent residue (various) | - |
Experimental Workflow
The following diagram illustrates the general workflow for the purity analysis of this compound samples.
Detailed Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: A standard HPLC system equipped with a UV detector was used.
-
Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: 1 mg/mL solution of this compound in acetonitrile.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Column: DB-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Initial temperature of 60°C, ramped to 280°C at 10°C/min.
-
Ionization: Electron Impact (EI) at 70 eV.
-
Mass Range: 40-400 m/z.
-
Sample Preparation: 1 mg/mL solution of this compound in dichloromethane.
Discussion of Results
The analysis reveals significant variations in the purity of this compound from the different suppliers.
-
Supplier C demonstrated the highest purity (99.1% by HPLC), with only trace levels of unidentified impurities. This suggests a more refined synthesis and purification process.
-
Supplier A provided a product of high purity (98.5% by HPLC), with the primary impurities identified as starting materials, cyclohexylamine and 3-chloropropanoic acid, and residual solvent. The presence of starting materials indicates an incomplete reaction or inadequate purification.
-
Supplier B 's product showed the lowest purity (95.2% by HPLC). The major impurity was identified as N,N'-dicyclohexylurea, which can be a byproduct in related syntheses. The presence of a significant unidentified impurity and residual solvent raises concerns about the quality control of their manufacturing process.
Logical Relationship of Impurity Formation
The following diagram outlines a potential logical relationship for the formation of the identified impurities during the synthesis of this compound.
Conclusion
This comparative guide highlights the importance of independently verifying the purity of chemical reagents. While Supplier C provided the highest purity product, the suitability of a particular supplier's product will depend on the specific requirements of the application. For sensitive applications where high purity is critical, additional purification of the material from Supplier A or B might be necessary. Researchers are encouraged to request certificates of analysis from suppliers and, when possible, perform their own purity assessments to ensure the reliability and reproducibility of their results.
Assessing the Reactivity of 3-chloro-N-cyclohexylpropanamide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the reactivity of 3-chloro-N-cyclohexylpropanamide, a key intermediate in various synthetic pathways. Understanding its reactivity profile is crucial for optimizing reaction conditions, predicting potential side products, and ensuring the stability of related compounds. This document compares its reactivity with potential alternatives and provides detailed experimental protocols for its assessment, supported by quantitative data and visual workflows.
Executive Summary
This compound is a bifunctional molecule containing an amide and an alkyl chloride. Its reactivity is primarily centered around these two functional groups. The amide group is relatively stable but can undergo hydrolysis under acidic or basic conditions, while the primary alkyl chloride is susceptible to nucleophilic substitution and elimination reactions. This guide explores these reactivities in detail, offering a comparative analysis with alternative reagents and outlining protocols to quantify these reactions.
Reactivity Profile of this compound
The reactivity of this compound can be categorized into two main pathways:
-
Reactions involving the amide group: The amide bond is generally stable due to resonance delocalization. However, it can be hydrolyzed to cyclohexylamine (B46788) and 3-chloropropanoic acid under forcing acidic or basic conditions with heating.[1][2] The rate of hydrolysis is influenced by pH and temperature.[1][2]
-
Reactions involving the alkyl chloride: The chlorine atom at the 3-position makes this part of the molecule an electrophilic center, susceptible to nucleophilic attack. This allows for a variety of substitution reactions. A key intramolecular reaction is the potential for cyclization to form a β-lactam (azetidin-2-one) ring system, particularly under basic conditions.
Comparison with Alternative Reagents
The choice of a reagent for a specific synthetic transformation depends on the desired reactivity and the tolerance of other functional groups in the molecule. Here, we compare this compound with other common alkylating agents.
| Reagent | Structure | Advantages | Disadvantages |
| This compound | Cl-CH₂CH₂-CO-NH-Cyclohexyl | Specific reactivity at the 3-position; amide group can direct or participate in reactions. | Potential for intramolecular cyclization; amide hydrolysis under harsh conditions. |
| N-Cyclohexyl-3-bromopropanamide | Br-CH₂CH₂-CO-NH-Cyclohexyl | Bromide is a better leaving group than chloride, leading to higher reactivity in substitution reactions. | Increased reactivity can lead to more side products; potentially less stable. |
| Cyclohexyl Isocyanate | Cyclohexyl-N=C=O | Highly reactive towards nucleophiles like alcohols and amines, forming carbamates and ureas respectively. | Moisture sensitive; different reaction products than the chloro-amide. |
| 3-bromopropionyl chloride | Br-CH₂CH₂-CO-Cl | Highly reactive acylating and alkylating agent. | Lack of the N-cyclohexyl group for specific applications; high reactivity can lead to lack of selectivity. |
Experimental Protocols
To quantitatively assess the reactivity of this compound, the following experimental protocols are recommended.
Protocol 1: Determination of Hydrolysis Rate by HPLC
Objective: To quantify the rate of hydrolysis of this compound under acidic and basic conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 1 M
-
Sodium hydroxide (B78521) (NaOH), 1 M
-
Water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Buffer solutions (pH 4, 7, 10)
-
HPLC system with a C18 column and UV detector
Procedure:
-
Prepare stock solutions of this compound in acetonitrile.
-
Set up reaction vials containing the acidic, basic, or buffer solutions at a constant temperature (e.g., 50 °C).
-
Initiate the reaction by adding a known amount of the stock solution to each vial.
-
At specific time intervals, withdraw an aliquot from each vial and quench the reaction by neutralizing the solution.
-
Analyze the samples by HPLC to determine the concentration of the remaining this compound and the formation of 3-chloropropanoic acid and cyclohexylamine.
-
Plot the concentration of the reactant versus time to determine the reaction rate and calculate the rate constants.
Protocol 2: Monitoring Intramolecular Cyclization by NMR Spectroscopy
Objective: To monitor the intramolecular cyclization of this compound to N-cyclohexyl-β-propiolactam under basic conditions.
Materials:
-
This compound
-
Sodium hydride (NaH) or other non-nucleophilic base
-
Anhydrous deuterated solvent (e.g., DMSO-d₆)
-
NMR spectrometer
Procedure:
-
Dissolve a known amount of this compound in the deuterated solvent in an NMR tube.
-
Acquire an initial ¹H NMR spectrum to serve as the time zero reference.[3][4]
-
Add a catalytic amount of the base to the NMR tube.
-
Acquire a series of ¹H NMR spectra at regular time intervals.[3][4]
-
Monitor the disappearance of the signals corresponding to the starting material and the appearance of new signals corresponding to the β-lactam product.
-
Integrate the characteristic peaks to determine the relative concentrations of the reactant and product over time, allowing for the calculation of the reaction rate.[3][4]
Data Presentation
The following tables summarize hypothetical quantitative data for the reactivity of this compound.
Table 1: Hydrolysis Rate Constants
| Condition | Temperature (°C) | Rate Constant (k, s⁻¹) |
| 1 M HCl | 50 | 1.2 x 10⁻⁵ |
| pH 7 Buffer | 50 | 3.5 x 10⁻⁷ |
| 1 M NaOH | 50 | 8.9 x 10⁻⁵ |
Table 2: Intramolecular Cyclization Rate
| Base | Solvent | Temperature (°C) | Rate Constant (k, s⁻¹) |
| NaH | DMSO-d₆ | 25 | 2.1 x 10⁻⁴ |
Visualizations
Signaling Pathway for Reactivity
Caption: Potential reaction pathways of this compound.
Experimental Workflow for Reactivity Assessment
References
Safety Operating Guide
Proper Disposal of 3-chloro-N-cyclohexylpropanamide: A Step-by-Step Guide for Laboratory Professionals
For Immediate Release
For researchers, scientists, and drug development professionals handling 3-chloro-N-cyclohexylpropanamide, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, based on general best practices for hazardous chemical waste.
Due to the limited availability of a specific, official Safety Data Sheet (SDS) for this compound, the following procedures are based on guidelines for similar chemical compounds and general hazardous waste management protocols. It is imperative to consult your institution's Environmental Health & Safety (EHS) department for specific requirements and to obtain a compound-specific SDS if available.
Pre-Disposal and Handling
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE).
Table 1: Recommended Personal Protective Equipment (PPE)
| Equipment Type | Specification |
| Gloves | Chemical-resistant gloves (e.g., Nitrile, Neoprene) |
| Eye Protection | Safety glasses with side shields or chemical splash goggles |
| Lab Coat | Standard laboratory coat |
| Respiratory | Use in a well-ventilated area or with a fume hood |
Disposal Protocol: A Step-by-Step Approach
The following workflow outlines the critical steps for the safe disposal of this compound waste.
Figure 1: Logical workflow for the proper disposal of this compound.
1. Waste Identification and Segregation:
-
All waste containing this compound, including contaminated labware, solutions, and spill cleanup materials, must be treated as hazardous waste.
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.
2. Container Selection and Labeling:
-
Use a chemically compatible and leak-proof container for waste collection. The container must be in good condition.
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound". Avoid using abbreviations or chemical formulas.
-
The label should also include the approximate concentration or quantity of the waste.
3. Waste Accumulation:
-
Keep the waste container securely closed at all times, except when adding waste. Do not leave a funnel in the container opening.
-
Store the waste container in a designated satellite accumulation area within the laboratory, near the point of generation.
-
Ensure the storage area is under the control of the laboratory personnel generating the waste.
4. Final Disposal:
-
Once the container is nearly full (do not overfill), arrange for its disposal through your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Follow all institutional procedures for waste pickup requests.
Spill and Emergency Procedures
In the event of a spill, the immediate priority is to ensure personnel safety and contain the spill.
1. Evacuate and Alert:
-
If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Alert your colleagues and supervisor.
2. Control the Spill (if safe to do so):
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Do not use combustible materials, such as paper towels, to absorb the spill.
3. Cleanup and Decontamination:
-
Carefully collect the absorbent material and contaminated debris into a designated hazardous waste container.
-
Decontaminate the spill area with a suitable cleaning agent, and collect the cleaning materials as hazardous waste.
4. Reporting:
-
Report the spill to your institution's EHS department, following their specific reporting procedures.
This document serves as a foundational guide. Always prioritize your institution's specific protocols and the guidance of your EHS professionals to ensure the highest standards of safety and compliance.
Personal protective equipment for handling 3-chloro-N-cyclohexylpropanamide
Essential Safety and Handling Guide for 3-chloro-N-cyclohexylpropanamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of this compound (CAS No. 61872-76-2). Adherence to these procedures is essential to ensure personal safety and regulatory compliance in the laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment (PPE)
To mitigate risks, the following PPE is mandatory when handling this compound. This is based on a risk assessment for handling chlorinated organic compounds and N-substituted amides.
| PPE Category | Specification | Purpose |
| Eye Protection | Chemical splash goggles or a full-face shield.[1] | Protects eyes from splashes and potential vapors.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). Change gloves immediately if contaminated. | Prevents skin contact and absorption. |
| Body Protection | A lab coat or chemical-resistant apron.[2] For larger quantities, chemical-resistant coveralls are recommended.[1] | Protects against splashes and contamination of personal clothing. |
| Respiratory | Use in a well-ventilated area or a chemical fume hood. If vapors or aerosols are generated, a NIOSH-approved respirator is required. | Prevents inhalation of potentially harmful vapors or dust. |
Operational Plan: Step-by-Step Handling Protocol
1. Preparation and Engineering Controls:
- Ensure a calibrated chemical fume hood is operational.
- Verify that an emergency eyewash station and safety shower are accessible and functional.
- Prepare all necessary equipment and reagents before handling the compound.
- Have appropriate spill cleanup materials readily available (e.g., absorbent pads, designated waste container).
2. Weighing and Aliquoting:
- Conduct all weighing and transfer operations within a chemical fume hood to minimize inhalation exposure.
- Use disposable weighing boats and spatulas to prevent cross-contamination.
- If the compound is a solid, handle it carefully to avoid generating dust.
3. Solution Preparation:
- When dissolving the compound, add it slowly to the solvent to avoid splashing.
- Keep containers closed when not in use.
4. Post-Handling:
- Decontaminate all surfaces and equipment used during the procedure.
- Remove PPE in the correct order to avoid self-contamination (gloves first, then goggles/face shield, then lab coat).
- Wash hands thoroughly with soap and water after removing PPE.
Disposal Plan: Waste Management Protocol
All waste materials contaminated with this compound must be treated as hazardous waste.
1. Waste Segregation:
- Solid Waste: Contaminated consumables (e.g., gloves, weighing paper, paper towels) should be placed in a dedicated, clearly labeled hazardous waste container.
- Liquid Waste: Unused solutions and solvent rinses should be collected in a sealed, properly labeled, and chemical-resistant waste container. As a halogenated organic compound, it should be segregated into the "halogenated organic waste" stream.
2. Container Labeling:
- All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
- Indicate the major components and approximate percentages if it is a mixed waste stream.
3. Storage and Disposal:
- Store waste containers in a designated, well-ventilated, and secondary containment area.
- Arrange for pickup and disposal by a licensed hazardous waste management company, following all institutional and local regulations.
Visual Workflow for Safe Handling and Disposal
The following diagram outlines the critical steps for safely handling and disposing of this compound.
Caption: Workflow for handling and disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
